Dimethyl allylmalonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl 2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-5-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNFVLWVVHHMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193642 | |
| Record name | Dimethyl allylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40637-56-7 | |
| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40637-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl allylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040637567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl allylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl allylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Dimethyl Allylmalonate from Dimethyl Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of dimethyl allylmalonate from dimethyl malonate, a crucial reaction in organic synthesis for the introduction of an allyl group. This guide provides a comprehensive overview of various experimental protocols, quantitative data for comparison, and detailed procedural instructions for laboratory application.
Core Concepts: The Malonic Ester Synthesis
The synthesis of this compound is a classic example of the malonic ester synthesis. This method relies on the high acidity of the α-protons of dimethyl malonate (pKa ≈ 13 in DMSO), which are situated between two electron-withdrawing carbonyl groups.[1][2] This acidity allows for easy deprotonation by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic allylating agent, such as allyl bromide, in an SN2 reaction to form a new carbon-carbon bond.[1][2]
The overall transformation is depicted in the following reaction scheme:
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Synthesis Protocols
Several methods for the synthesis of this compound have been reported, primarily differing in the choice of base, solvent, and allylating agent. The following table summarizes quantitative data from various experimental protocols.
| Protocol | Base | Solvent | Allylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Prenyl Bromide | 0 to rt | Overnight | 81 | [3] |
| 2 | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (CH₃CN) | Allyl Bromide | 80 | 24 | ~95 (crude) | [4] |
| 3 | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 1-Bromobutane | Reflux | 2-3 | Not Specified | [1] |
| 4 | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Allyl Acetate (B1210297) | 20 | 15 | Not Specified | [4] |
Detailed Experimental Protocols
Protocol 1: Sodium Hydride in Tetrahydrofuran
This protocol utilizes sodium hydride, a strong base, and is suitable for achieving high yields. Caution should be exercised as sodium hydride is highly reactive and flammable.
Diagram of Experimental Workflow:
Caption: Workflow for this compound synthesis using NaH.
Procedure:
-
To a stirred solution of dimethyl malonate (1.35 mL, 11.5 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 477 mg, 11.9 mmol) in portions.[3]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.[3]
-
Add prenyl bromide (1.09 mL, 9.44 mmol) dropwise to the reaction mixture.[3]
-
Allow the resulting mixture to stir overnight while slowly warming to room temperature.[3]
-
Quench the reaction by the addition of saturated ammonium (B1175870) chloride (NH₄Cl) solution.[3]
-
Extract the mixture with ethyl acetate (EtOAc) three times.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.[3]
-
Purify the crude product by flash column chromatography (3% EtOAc in hexanes) to afford the desired product.[3]
Protocol 2: Potassium Carbonate in Acetonitrile
This method employs a milder base, potassium carbonate, which is safer to handle than sodium hydride.
Procedure:
-
Under a nitrogen atmosphere, add dimethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to a 500 mL three-neck round bottom flask.[4]
-
Stir the reaction mixture at room temperature for 10 minutes.[4]
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.[4]
-
Heat the reaction mixture to 80°C for 24 hours.[4]
-
Cool the reaction mixture to room temperature and filter through a bed of celite.[4]
-
Wash the celite bed with acetonitrile (100 mL).[4]
-
Combine the filtrates and concentrate to yield the crude product.[4]
Conclusion
The synthesis of this compound from dimethyl malonate can be effectively achieved through various methods. The choice of protocol may depend on the desired scale, available reagents, and safety considerations. The sodium hydride method offers high yields but requires careful handling of the pyrophoric reagent. The potassium carbonate method provides a safer alternative, though it may necessitate longer reaction times or higher temperatures. For drug development and other applications requiring high purity, chromatographic purification is recommended.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Allylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl allylmalonate is a versatile organic compound that serves as a key intermediate in a variety of synthetic transformations. Its structure, featuring a reactive methylene (B1212753) group flanked by two ester functionalities and an allyl group, allows for a wide range of chemical modifications. This makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and its applications in drug development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₄ | |
| Molecular Weight | 172.18 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 207 °C at 771 mmHg | |
| Melting Point | < -80 °C | [2] |
| Density | 1.071 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.435 | |
| Flash Point | 93 °C (closed cup) | |
| Solubility | Miscible with alcohol and ether. | [3] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 40637-56-7 | |
| InChI | 1S/C8H12O4/c1-4-5-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3 | |
| InChI Key | VZNFVLWVVHHMBG-UHFFFAOYSA-N | |
| SMILES | COC(=O)C(CC=C)C(=O)OC |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
¹H NMR Data
A representative ¹H NMR spectrum for this compound in CDCl₃ shows the following key signals:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 5.68 | ddt, J = 17.0, 10.5, 7.0 Hz | 1H | -CH=CH₂ | [1] |
| 5.02 | ddt, J = 17.0, 2.0, 1.5 Hz | 1H | -CH=CH ₂ (trans) | [1] |
| 4.96 | dd, J = 10.5, 1.0 Hz | 1H | -CH=CH ₂ (cis) | [1] |
| 3.64 | s | 6H | -OCH₃ | [1] |
| 3.38 | t, J = 7.5 Hz | 1H | -CH (COOCH₃)₂ | [1] |
| 2.55 | tt, J = 7.5, 1.5 Hz | 2H | -CH ₂-CH=CH₂ | [1] |
¹³C NMR, IR, and Mass Spectrometry Data
Detailed, publicly available spectra for ¹³C NMR, IR, and mass spectrometry of this compound are limited. However, characteristic signals can be predicted based on its structure:
-
¹³C NMR: Expected signals would include those for the carbonyl carbons of the esters (~169 ppm), the carbons of the double bond (~132 and ~118 ppm), the methoxy (B1213986) carbons (~52 ppm), the alpha-carbon (~51 ppm), and the allylic methylene carbon (~34 ppm).
-
IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the esters (~1735 cm⁻¹), the C=C stretch of the allyl group (~1645 cm⁻¹), and C-H stretches for both sp² and sp³ hybridized carbons.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 172. Common fragmentation patterns for malonic esters include the loss of alkoxy groups (-OCH₃) and the entire ester group (-COOCH₃).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and common reactions of this compound.
Synthesis of this compound
This protocol describes the synthesis of this compound via the alkylation of dimethyl malonate with allyl bromide.[1]
Materials:
-
Dimethyl malonate
-
3-Bromoprop-1-ene (allyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Methylene chloride (CH₂Cl₂)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (AcOEt)
Procedure:
-
To a solution of potassium carbonate (2.4 g, 17.4 mmol, 3 equivalents) in acetone (30 mL), add dimethyl malonate (1 mL, 8.8 mmol, 1.5 equivalents) and 3-bromoprop-1-ene (0.5 mL, 5.8 mmol, 1 equivalent).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated solution of NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a mixture of cyclohexane and ethyl acetate (80:20) as the eluent to afford this compound as a yellow oil (yield: 917 mg, 91%).
Alkylation of this compound
The acidic proton on the α-carbon of this compound can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated. This is a common strategy for carbon-carbon bond formation.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.0 equivalent) in anhydrous DMF at 0 °C, add this compound (1.0 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 equivalent) dropwise.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Decarboxylation of Substituted this compound Derivatives
Substituted malonic esters can undergo decarboxylation, typically after hydrolysis of one of the ester groups, to yield a carboxylic acid. This is often achieved by heating with a salt in a polar aprotic solvent (Krapcho decarboxylation).
General Considerations: The Krapcho decarboxylation is a widely used method for the dealkoxycarbonylation of malonic esters.[4] The reaction is typically carried out by heating the substituted malonate ester in a dipolar aprotic solvent such as DMSO or DMF with a salt (e.g., NaCl, LiCl) and a small amount of water.[4] This process is tolerant of many functional groups.
A transition-metal-free decarboxylative coupling process has also been described, which involves hydrolysis, decarboxylation, and nucleophilic substitution in one pot.[5]
Applications in Drug Development
This compound is a valuable precursor in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[6][7] Its utility stems from the ability to introduce diverse functionalities through reactions at the α-carbon and the allyl group.
Precursor to Barbiturates
The core structure of barbiturates, a class of central nervous system depressants, can be synthesized through the condensation of a disubstituted malonic ester with urea.[7] this compound can be used as the starting malonic ester, which after alkylation and subsequent condensation, leads to the barbiturate (B1230296) scaffold.[7]
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Certain arylpropionic acid derivatives, a well-known class of NSAIDs, can be synthesized using malonic ester chemistry.[7] The malonic ester synthesis allows for the introduction of the propionic acid moiety onto an aromatic ring. This typically involves alkylation of the malonate, followed by hydrolysis and decarboxylation.
Building Block for Anti-Cancer Agents
Dimethyl malonate and its derivatives are used in the synthesis of some anti-cancer drugs, such as certain nucleoside analogs.[7] The malonate moiety can be used to introduce specific functional groups onto the nucleoside structure, which can enhance the drug's ability to target and disrupt the replication of cancer cells.[7]
Safety Information
This compound is a combustible liquid and should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including eye shields and gloves, when handling this compound. Store in a cool, well-ventilated area away from heat sources.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important building block for the construction of complex molecules. The experimental protocols provided in this guide offer a starting point for its synthesis and derivatization. Its applications in drug development, particularly as a precursor to various classes of pharmaceuticals, highlight its significance to the scientific and research community. As the demand for novel and effective therapeutics continues to grow, the utility of such fundamental building blocks in synthetic chemistry will remain paramount.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. labsolu.ca [labsolu.ca]
- 3. DIMETHYL MALONATE - Ataman Kimya [atamanchemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Transition-metal-free decarboxylation of dimethyl malonate: an efficient construction of α-amino acid esters using TBAI/TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]
- 7. talentchemicals.com [talentchemicals.com]
An In-depth Technical Guide to Dimethyl Allylmalonate
CAS Number: 40637-56-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl allylmalonate, a valuable reagent in organic synthesis. It covers its chemical and physical properties, detailed synthesis protocols, key reactions, and applications, with a focus on its role in the development of complex molecules and active pharmaceutical ingredients (APIs).
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] It is a diester derivative of malonic acid, featuring both a reactive methylene (B1212753) group and a terminal allyl group, which makes it a versatile building block in organic synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40637-56-7 | [1][3][4][5] |
| Molecular Formula | C₈H₁₂O₄ | [3][5][6] |
| Molecular Weight | 172.18 g/mol | [3][4][5][6] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| Purity | >98.0% (GC) | [1] |
| Density | 1.071 g/mL at 25 °C | [2][4] |
| Boiling Point | 207 °C at 771 mmHg | [2][4] |
| Melting Point | < -80 °C | [3][7][8] |
| Refractive Index (n20/D) | 1.435 | [2][4] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [4] |
| Solubility | Slightly soluble in water, soluble in organic solvents like alcohol and ether. | [9] |
| InChI Key | VZNFVLWVVHHMBG-UHFFFAOYSA-N | [2][4][6] |
| SMILES | COC(=O)C(CC=C)C(=O)OC | [2][4][6] |
Synthesis of this compound
The most common method for synthesizing this compound is the alkylation of dimethyl malonate with an allyl halide, such as allyl bromide. This reaction proceeds via the formation of a resonance-stabilized enolate from dimethyl malonate in the presence of a base.
Experimental Protocol: Alkylation of Dimethyl Malonate
This protocol is adapted from procedures for similar malonic ester alkylations.[9][10]
Materials:
-
Dimethyl malonate
-
Allyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or anhydrous acetonitrile
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere is charged with a 60% dispersion of sodium hydride in mineral oil. The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous DMF is then added to the flask.
-
Formation of the Enolate: The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium enolate of dimethyl malonate.
-
Alkylation: The reaction mixture is cooled again to 0 °C, and allyl bromide is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 3 hours.
-
Work-up: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with deionized water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless liquid.
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Key Reactions and Applications
This compound is a versatile intermediate for the synthesis of a wide range of compounds, owing to the reactivity of its ester and allyl functionalities.[2] It is particularly valuable in the pharmaceutical industry for the synthesis of barbiturates, anti-inflammatory drugs, and anti-cancer agents.[4][11]
Reactions at the Methylene Position
The acidic proton of the dicarbonyl moiety allows for further alkylation or condensation reactions.
-
Knoevenagel Condensation: Reaction with aldehydes or ketones in the presence of a base to form α,β-unsaturated esters.
-
Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
Reactions of the Allyl Group
The double bond of the allyl group can undergo various addition and rearrangement reactions.
-
Ozonolysis: Cleavage of the double bond to yield aldehydes or carboxylic acids.
-
Metathesis: Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds.
-
Palladium-Catalyzed Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling and allylic substitution reactions.
Diagram 2: Key Reactions of this compound
Caption: Overview of the reactivity of this compound.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[1]
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Source |
| H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1] |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [12] |
Storage: Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][13]
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and respiratory protection.[8]
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. ajol.info [ajol.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 11. talentchemicals.com [talentchemicals.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of Dimethyl Allylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for dimethyl allylmalonate. The information is intended to support research and development activities where this molecule is a key intermediate.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound based on its chemical structure and data from similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~5.75 | ddt | ~17.0, 10.2, 6.8 | -CH=CH₂ |
| ~5.15 | dq | ~17.0, 1.5 | -CH=CH H (trans) |
| ~5.10 | dq | ~10.2, 1.5 | -CH=CHH (cis) |
| ~3.70 | s | - | -OCH₃ |
| ~3.50 | t | ~7.5 | -CH(COOCH₃)₂ |
| ~2.65 | dt | ~7.5, 6.8 | -CH₂-CH=CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O |
| ~132 | -C H=CH₂ |
| ~118 | -CH=C H₂ |
| ~52 | -OC H₃ |
| ~51 | -C H(COOCH₃)₂ |
| ~34 | -C H₂-CH=CH₂ |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H Stretch |
| ~2955 | Medium | C-H Stretch (sp³) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1645 | Medium | C=C Stretch |
| ~1435 | Medium | C-H Bend (CH₃) |
| ~1200 | Strong | C-O Stretch |
| ~920 | Strong | =C-H Bend (out-of-plane) |
Table 4: Mass Spectrometry Data (EI-MS) (Predicted)
| m/z | Relative Intensity (%) | Possible Fragment |
| 172 | Moderate | [M]⁺ (Molecular Ion) |
| 141 | Moderate | [M - OCH₃]⁺ |
| 131 | High | [M - C₃H₅]⁺ |
| 113 | Moderate | [M - COOCH₃]⁺ |
| 59 | High | [COOCH₃]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This protocol is adapted from the synthesis of diethyl allylmalonate.[1]
Materials:
-
Dimethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dimethyl malonate and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the stirred solution.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
NMR Spectroscopy
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Acquire a sufficient number of scans for good signal-to-noise, as ¹³C is less sensitive than ¹H.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
IR Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Place a small drop of neat this compound directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.
Mass Spectrometry
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., a nonpolar column like DB-5) and a temperature program to separate the analyte.
-
The mass spectrometer should be set to scan a mass range of, for example, m/z 35-300.
-
The ionization energy is typically set at 70 eV for EI.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
References
Reactivity of the Alpha-Proton in Dimethyl Allylmalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the alpha-proton in dimethyl allylmalonate. This compound is a valuable reagent in organic synthesis, primarily due to the acidity of the proton positioned between its two ester functionalities. This acidity allows for the facile formation of a resonance-stabilized enolate, a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This document will delve into the acidity of this alpha-proton, present quantitative data on its reactivity in key synthetic transformations, provide detailed experimental protocols, and illustrate the underlying reaction pathways.
Introduction: The Acidic Nature of the Alpha-Proton
The alpha-proton of this compound, the hydrogen atom attached to the carbon between the two carbonyl groups, exhibits significant acidity for a carbon-bound proton. This heightened acidity is a direct consequence of the electron-withdrawing nature of the two adjacent ester groups. Upon deprotonation, the resulting negative charge is effectively delocalized through resonance onto both carbonyl oxygens, forming a stable enolate anion.
Quantitative Data on Reactivity
The nucleophilic enolate generated from this compound participates in a range of important synthetic reactions. The following tables summarize quantitative yield data for several key transformations.
Table 1: Synthesis of this compound
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl malonate, Allyl bromide | K₂CO₃ | Acetone | Room Temp. | 24 | 91 | [4] |
Table 2: C-C Bond Forming Reactions Utilizing the this compound Enolate
| Reaction Type | Electrophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Asymmetric Michael Addition | 2-Cyclopenten-1-one | Ga-Na-BINOL complex / NaOtBu | THF | 24 | 46 | 90 | [5] |
| Tsuji-Trost Allylation | Allyl acetate | Pd₂(dba)₃ / Ligand / Base | Toluene | 0 - Room Temp. | 40 | Varies | [6] |
| Knoevenagel Condensation | Isovaleraldehyde | Proline | CH₂Cl₂ | Room Temp. | - | High | [7] |
Key Reactions and Signaling Pathways
The deprotonation of the alpha-proton is the initiating step for a variety of synthetic pathways. The subsequent reaction of the enolate with an electrophile dictates the final product.
Deprotonation to Form the Enolate
The crucial first step is the abstraction of the alpha-proton by a suitable base to form the resonance-stabilized enolate.
References
- 1. benchchem.com [benchchem.com]
- 2. Ch21: Malonic esters [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 5. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Thermal Stability and Decomposition of Dimethyl Allylmalonate: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Summary of Available Data
Safety Data Sheets (SDS) from various chemical suppliers are the primary source of information regarding the thermal properties of dimethyl allylmalonate. However, these documents consistently state that the specific decomposition temperature has not been determined. Under fire conditions, the expected hazardous decomposition products are carbon oxides (CO, CO₂), which is a general expectation for the combustion of organic compounds.
| Property | Value | Source |
| Decomposition Temperature | No data available | ChemicalBook, Fisher Scientific[1][2] |
| Hazardous Decomposition Products (Fire) | Carbon oxides | ChemicalBook[1] |
| Boiling Point | 207 °C at 771 mmHg | Sigma-Aldrich[3] |
| Flash Point | 93 °C (closed cup) | Sigma-Aldrich[3] |
| Stability | Stable under recommended storage conditions | ChemicalBook, Fisher Scientific[1][2] |
Note: The absence of specific data on thermal decomposition underscores the need for experimental investigation to fully characterize the thermal stability and potential degradation pathways of this compound.
General Thermal Behavior of Structurally Related Compounds
In the absence of specific data for this compound, insights can be drawn from the thermal decomposition of other allylic esters. Research on the pyrolysis of allylic acetates suggests that these compounds can be thermally stable, often requiring high temperatures (e.g., around 600°C) to induce decomposition. The decomposition of allylic esters can proceed through mechanisms such as a 1,4-conjugate elimination, often involving a cyclic transition state. It is plausible that this compound could exhibit similar high-temperature stability and decomposition pathways.
Hypothetical Experimental Workflow for Thermal Analysis
A thorough investigation into the thermal stability and decomposition of this compound would typically involve a combination of thermoanalytical and spectrometric techniques. The following workflow outlines a standard experimental approach.
Caption: A conceptual workflow for the comprehensive thermal analysis of this compound.
Generalized Ester Decomposition Pathway
The thermal decomposition of esters can proceed through various pathways depending on their structure and the experimental conditions. A common pathway for simple esters is the elimination reaction, often involving a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene. For this compound, other radical or rearrangement pathways could also be possible, especially at higher temperatures.
Caption: A generalized representation of the thermal decomposition of this compound.
Experimental Protocols (Conceptual)
Should experimental data be generated, the following are conceptual protocols for the key analytical techniques.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile.
-
Apparatus: A thermogravimetric analyzer.
-
Method:
-
A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.
-
The mass of the sample is recorded as a function of temperature.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions.
-
Apparatus: A differential scanning calorimeter.
-
Method:
-
A small amount of this compound (typically 2-5 mg) is sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
The difference in heat flow to the sample and reference is measured, revealing endothermic or exothermic events such as decomposition.
-
3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile products of thermal decomposition.
-
Apparatus: A pyrolyzer coupled to a GC-MS system.
-
Method:
-
A microgram-scale sample of this compound is rapidly heated to a specific decomposition temperature in the pyrolyzer.
-
The resulting volatile fragments are swept into the GC column by a carrier gas.
-
The fragments are separated based on their boiling points and affinity for the column's stationary phase.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
-
Conclusion
There is a notable absence of specific, publicly available data on the thermal stability and decomposition of this compound. While it is known to be stable under standard conditions, its behavior at elevated temperatures has not been characterized. Based on the behavior of similar allylic esters, it may exhibit significant thermal stability. A comprehensive understanding of its thermal properties would require experimental investigation using standard analytical techniques such as TGA, DSC, and Py-GC-MS. The information and conceptual protocols provided herein offer a framework for such an investigation.
References
Solubility of Dimethyl Allylmalonate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of dimethyl allylmalonate (CAS No: 40637-56-7), a pivotal intermediate in organic synthesis. A comprehensive review of publicly available data reveals a notable absence of specific quantitative solubility studies for this compound. Consequently, this document provides an estimated solubility profile based on the known behavior of its close structural analogs, dimethyl malonate and diethyl malonate. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of liquid-liquid solubility via the isothermal equilibrium method is presented, offering a foundational methodology for researchers to establish precise data.
Introduction
This compound, with the linear formula H₂C=CHCH₂CH(CO₂CH₃)₂, is a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and complex natural products.[1][2] Its utility in reaction chemistry is profoundly influenced by its solubility in different organic solvents, which dictates reaction kinetics, purification strategies, and product yield. Understanding the solubility profile is therefore a critical prerequisite for efficient process development and scale-up. This guide aims to provide a reliable reference point for the solubility of this compound and a practical framework for its experimental determination.
Physicochemical Properties of this compound
A summary of the key physical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| Density | 1.071 g/mL at 25 °C | [1] |
| Boiling Point | 207 °C at 771 mmHg | [1] |
| Refractive Index | n20/D 1.435 | [1] |
| Flash Point | 93 °C (closed cup) | [1] |
Estimated Solubility Profile
The following table summarizes the known solubility of these analogs and provides an estimated solubility for this compound.
| Solvent | Solvent Polarity (Index) | Dimethyl Malonate Solubility | Diethyl Malonate Solubility | Estimated this compound Solubility |
| Hexane | 0.1 | Insoluble | Sparingly Soluble | Sparingly Soluble / Insoluble |
| Toluene | 2.4 | Soluble | Miscible | Soluble / Miscible |
| Diethyl Ether | 2.8 | Miscible[3][4] | Miscible[5][6] | Miscible |
| Dichloromethane | 3.1 | Soluble[7] | Soluble | Soluble / Miscible |
| Acetone | 5.1 | Soluble[7] | Very Soluble[8] | Soluble / Miscible |
| Ethanol | 5.2 | Miscible[3][4][9] | Miscible[5][6] | Miscible |
| Methanol | 6.6 | Soluble | Soluble | Soluble |
| Water | 10.2 | Slightly Soluble (1g/50mL)[9] | Slightly Soluble (20.8 g/L)[6] | Slightly Soluble / Poorly Soluble |
Disclaimer: The data presented for this compound are estimations and should be confirmed through experimental validation for any critical application.
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. The method is based on the isothermal equilibrium shake-flask method, which is a standard and reliable technique.[10][11]
4.1. Materials and Equipment
-
High-purity this compound (>98%)
-
High-purity organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Calibrated thermometer or temperature probe (±0.1 °C accuracy)
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes (Class A)
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
4.2. Procedure
-
Preparation of Solvent-Solute Mixtures: In a series of sealed glass vials, add a precise volume (e.g., 5.00 mL) of the desired organic solvent.
-
Addition of Solute: To each vial, add an excess amount of this compound. "Excess" ensures that a separate, undissolved phase of the solute remains visible after equilibration.
-
Equilibration: Place the sealed vials in the thermostatic shaker set to the desired constant temperature (e.g., 25.0 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[10]
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows for the complete separation of the undissolved solute phase from the saturated solvent phase.
-
Sampling: Carefully withdraw a sample from the clear, supernatant (solvent) phase using a syringe. To avoid contamination from the undissolved solute, immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, sealed container.[12]
-
Quantification:
-
Accurately weigh the collected saturated solution.
-
Dilute the sample to a known volume with the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated GC or HPLC method to determine the precise concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility: Calculate the solubility from the determined concentration, expressing the result in appropriate units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mass fraction (w/w).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium method for solubility determination.
Conclusion
While direct, peer-reviewed solubility data for this compound remains elusive, this guide provides a functional, estimated profile based on structurally related malonate esters. For applications requiring high precision, the detailed experimental protocol and workflow outlined herein offer a standardized approach to determine the solubility of this compound in any organic solvent of interest. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical research communities.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Dimethyl malonate 0.98 Dimethyl propanedioate [sigmaaldrich.com]
- 4. DIMETHYL MALONATE - Ataman Kimya [atamanchemicals.com]
- 5. chembk.com [chembk.com]
- 6. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. benchchem.com [benchchem.com]
Role of Dimethyl allylmalonate as a chemical intermediate
An In-depth Technical Guide to Dimethyl Allylmalonate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 40637-56-7) is a pivotal chemical intermediate in the landscape of modern organic synthesis.[1][2] Its unique bifunctional nature, possessing both a reactive allyl group and an active methylene (B1212753) group flanked by two ester functionalities, renders it an exceptionally versatile building block for a myriad of complex molecules. This technical guide delves into the synthesis, properties, key reactions, and applications of this compound, with a particular focus on its instrumental role in pharmaceutical development. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
This compound is a colorless liquid utilized as a key raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 40637-56-7 | [2][3] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Linear Formula | H₂C=CHCH₂CH(CO₂CH₃)₂ | [2][3] |
| Molecular Weight | 172.18 g/mol | [2][3] |
| Boiling Point | 207 °C at 771 mmHg (lit.) | [1][2] |
| Density | 1.071 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.435 (lit.) | [1][2] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [2] |
| Assay | 98% | [2] |
| Storage Class | 10 - Combustible liquids | [2] |
Synthesis of this compound
The primary route for synthesizing this compound is through the allylation of dimethyl malonate. This reaction is a classic example of C-alkylation at an active methylene position. The acidic protons of the methylene group are readily abstracted by a base to form a stabilized enolate, which then acts as a nucleophile, attacking an allyl halide.
General Synthesis Workflow
The synthesis involves the deprotonation of dimethyl malonate to form a carbanion, which then undergoes nucleophilic substitution with an allyl halide.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Alkylation of Dimethyl Malonate
This protocol is based on a representative procedure for the alkylation of dimethyl malonate.[4]
Materials:
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Prenyl bromide (serves as a representative allyl-type halide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Enolate Formation: Add solid NaH (60% dispersion in mineral oil, 1.1 equivalents) to a stirred solution of dimethyl malonate (1.05 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.[4]
-
Allow the reaction to stir for 30 minutes at 0 °C.[4]
-
Alkylation: Add prenyl bromide (1.0 equivalent) dropwise to the reaction mixture.[4]
-
Reaction Completion: Allow the resulting mixture to stir overnight while slowly warming to room temperature.[4]
-
Quenching: Quench the reaction by the careful addition of saturated aqueous NH₄Cl.[4]
-
Extraction: Extract the aqueous mixture with EtOAc three times.[4]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo.[4]
-
Purification: Purify the crude product by flash column chromatography (e.g., 3% EtOAc in hexanes) to afford the alkylated diester.[4]
Quantitative Data for Synthesis
The following table presents data for a representative alkylation of dimethyl malonate.[4]
| Reactant/Reagent | Molar Eq. | Amount |
| Dimethyl malonate | 1.05 | 1.35 mL (11.5 mmol) |
| Sodium Hydride (60%) | 1.1 | 477 mg (11.9 mmol) |
| Prenyl Bromide | 1.0 | 1.09 mL (9.44 mmol) |
| Product | - | Dimethyl 2-(3-methylbut-2-enyl)malonate |
| Yield | - | 81% (1.53 g) |
Core Reactions and Applications in Synthesis
This compound is a versatile intermediate due to its ability to undergo a wide range of chemical transformations. Its applications span from classic organic reactions to the synthesis of complex pharmaceutical agents.[1][5][6]
Malonic Ester Synthesis
The malonic ester synthesis is a classic method for preparing substituted carboxylic acids.[7][8] this compound can be further alkylated at the α-carbon. Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a mono- or disubstituted carboxylic acid.[7][9]
Synthesis of Barbiturates and Heterocycles
A paramount application of malonate esters is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[6][10][11] The synthesis involves the condensation of a disubstituted malonate ester with urea (B33335) in the presence of a strong base like sodium ethoxide.[10][11] this compound can be first alkylated with a second group and then reacted with urea to produce 5,5-disubstituted barbituric acids, which are potent sedatives, hypnotics, and anticonvulsants.[12]
Cyclization and Metathesis Reactions
The allyl group in this compound is amenable to various cyclization reactions. It can be used in tandem cyclization/hydrosilylation reactions catalyzed by palladium complexes.[3] Furthermore, it is a substrate for ring-closing metathesis (RCM) reactions for the synthesis of substituted cyclopentenes.[3]
Other Preparations
This compound is also used in the preparation of:
Caption: Key reaction pathways and applications of this compound.
Role in Drug Development: The Case of Barbiturates
Barbiturates exert their pharmacological effects by modulating the activity of the GABA-A (γ-aminobutyric acid type A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[10] Drugs synthesized from malonate esters, such as pentobarbital (B6593769) and mephobarbital, bind to the GABA-A receptor and potentiate the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron.[10][13] This neuronal inhibition results in the sedative and anticonvulsant effects characteristic of this drug class.
Simplified Signaling Pathway at the GABA-A Receptor
Caption: Simplified signaling pathway of barbiturates at the GABA-A receptor.
Conclusion
This compound stands out as a chemical intermediate of significant value in organic synthesis. Its utility is firmly established in foundational reactions like the malonic ester synthesis and extends to the efficient production of critical therapeutic agents, most notably barbiturates. The ability to readily introduce an allyl group and further functionalize the active methylene position provides a robust platform for constructing complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the reactivity and handling of this compound is essential for leveraging its full potential in the innovation of novel chemical entities and pharmaceuticals.
References
- 1. This compound | 40637-56-7 [chemicalbook.com]
- 2. This compound 98 40637-56-7 [sigmaaldrich.com]
- 3. 烯丙基丙二酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5.2 Representative procedure for alkylation of dimethyl malonate: Dimethyl 2–(3–methylbut–2–enyl)malonic acid dimethyl ester (9a) [bio-protocol.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. talentchemicals.com [talentchemicals.com]
- 13. Allyl m-Trifluoromethyldiazirine Mephobarbital: An Unusually Potent Enantioselective and Photoreactive Barbiturate General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Dimethyl Allylmalonate: A Technical Guide to its Discovery and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl allylmalonate is a valuable reagent in organic synthesis, serving as a versatile precursor for a variety of more complex molecules. Its utility lies in the presence of multiple functional groups: two ester moieties and an allyl group, which can be further manipulated to introduce diverse structural motifs. The synthesis of this compound is a classic example of the malonic ester synthesis, a fundamental carbon-carbon bond-forming reaction. This technical guide provides an in-depth exploration of the historical discovery of the underlying synthetic principles and details modern experimental protocols for the preparation of this compound.
Historical Context: The Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[1] The key principle is the high acidity of the alpha-protons of the malonic ester, which are flanked by two electron-withdrawing carbonyl groups, allowing for easy deprotonation by a moderately strong base to form a stabilized enolate.[2] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[2]
A significant figure in the development and application of this reaction was the English chemist William Henry Perkin, Jr. His work on the intramolecular cyclization of dialkylated malonic esters, known as the Perkin alicyclic synthesis, demonstrated the power of this chemical transformation for the construction of cyclic compounds.[1] This historical groundwork paved the way for the synthesis of a vast array of substituted malonic esters, including this compound.
Core Reaction Mechanism
The synthesis of this compound from dimethyl malonate and an allyl halide proceeds via a two-step sequence:
-
Enolate Formation: A base is used to deprotonate the α-carbon of dimethyl malonate, forming a resonance-stabilized enolate.
-
Nucleophilic Substitution: The enolate attacks the allyl halide in an SN2 reaction, displacing the halide and forming the C-C bond.
Caption: General reaction pathway for the synthesis of this compound.
Modern Synthetic Methodologies
Several methods have been developed for the synthesis of this compound and its analogs, primarily focusing on improving yield, selectivity, and reaction conditions. Below are detailed protocols for some of the key methodologies.
Classical C-Alkylation with a Base
This is the most traditional and straightforward approach, analogous to the early malonic ester syntheses.
Experimental Protocol:
-
Materials:
-
Dimethyl malonate
-
Allyl bromide
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))
-
Workup reagents (e.g., water, diethyl ether, brine, anhydrous magnesium sulfate)
-
-
Procedure (using NaH in THF):
-
To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add dimethyl malonate (1.05 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
-
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a milder and often more efficient alternative to traditional methods, avoiding the need for strong, anhydrous bases like sodium hydride.
Experimental Protocol:
-
Materials:
-
Dimethyl malonate
-
Allyl chloride or bromide
-
Potassium carbonate (K₂CO₃)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB))
-
Solvent (e.g., Acetonitrile or Dichloromethane)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl malonate (1.0 equivalent), potassium carbonate (2.0 equivalents), and the phase-transfer catalyst (0.05-0.1 equivalents).
-
Add the solvent (e.g., acetonitrile) and the allyl halide (1.1 equivalents).
-
Heat the mixture to reflux with vigorous stirring for 1.5 to 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
-
Iridium-Catalyzed Asymmetric Allylic Alkylation
For applications requiring enantiomerically enriched products, iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful method. This approach allows for the construction of a stereogenic center at the α-position of the malonate.
Experimental Protocol:
-
Materials:
-
A trisubstituted allylic electrophile (e.g., an allylic carbonate or phosphate)
-
Dimethyl malonate
-
Iridium catalyst precursor (e.g., [Ir(cod)Cl]₂)
-
Chiral ligand (e.g., a phosphoramidite (B1245037) or bis(oxazoline) ligand)
-
Base (e.g., NaHMDS)
-
Lewis acid (optional, e.g., ZnI₂)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
-
General Procedure:
-
In a glovebox or under an inert atmosphere, combine the iridium catalyst precursor and the chiral ligand in the anhydrous solvent and stir to form the active catalyst.
-
In a separate flask, dissolve the allylic electrophile and dimethyl malonate in the anhydrous solvent.
-
Add the catalyst solution to the substrate solution.
-
Add the base (and Lewis acid, if used) and stir the reaction at ambient temperature.
-
Monitor the reaction by TLC or chiral HPLC/SFC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound and its close analog, diethyl allylmalonate, under various conditions.
| Product | Method | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diethyl allylmalonate | Classical C-Alkylation | K₂CO₃ | None | MeCN | 80 | 24 | ~91 | [3] |
| Diethyl allylmalonate | Tsuji-Trost Allylation | K₂CO₃ | Pd complex | DMF | 20 | 15 | - | [3] |
| This compound | Ir-Catalyzed Asymmetric Alkylation | NaHMDS | Ir/(P,olefin) complex | THF | 21 | - | 69 | [4] |
| Dimethyl cyclopropane-1,1-dicarboxylate | Phase-Transfer Catalysis | K₂CO₃ | TBAB | DMF/EDC | 110 | 3 | >98 (conversion) | [5] |
| Dimethyl 2-(2-oxocyclopentyl) malonate | Ionic Liquid | NaH | None | [EMIM]OTf | 70 | 6 | 79 | [6] |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via classical C-alkylation.
Caption: A standard workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a testament to the enduring power and versatility of the malonic ester synthesis. From its historical roots in the 19th century to modern advancements in catalysis, the fundamental principles of enolate chemistry continue to provide a reliable pathway for the construction of this valuable synthetic intermediate. For researchers and drug development professionals, a thorough understanding of these methodologies, from classical C-alkylation to sophisticated asymmetric catalytic approaches, is crucial for the efficient and selective synthesis of target molecules. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including scale, cost, and the need for stereochemical control.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 4. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 6. article.sapub.org [article.sapub.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Allylation Using Dimethyl Allylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the palladium-catalyzed allylation of nucleophiles using dimethyl allylmalonate as the allylating agent. This reaction proceeds via a decarboxylative pathway, offering a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds under neutral conditions. Such methodologies are of significant interest in pharmaceutical and fine chemical synthesis due to their high efficiency and functional group tolerance.
Introduction
The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed substitution of allylic substrates with a wide range of nucleophiles.[1][2] A significant advancement in this area is the decarboxylative variant, where an allyl ester of a malonic acid derivative, such as this compound, serves as the electrophile.[3][4] This approach is particularly advantageous as it generates the nucleophile in situ through decarboxylation, avoiding the need for strong bases to pre-form enolates and proceeding under mild, neutral conditions.[2][4] The reaction is highly chemo-, regio-, and often stereoselective, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[5][6]
The general transformation involves the reaction of a nucleophile with this compound in the presence of a palladium(0) catalyst and a suitable ligand. The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by the nucleophile.
Reaction Mechanism: Decarboxylative Allylation
The currently accepted mechanism for the palladium-catalyzed decarboxylative allylation using a substrate like this compound is initiated by the coordination of the Pd(0) catalyst to the double bond of the allyl group. This is followed by oxidative addition, leading to the formation of a π-allylpalladium(II) complex and the displacement of the malonate as a leaving group. Subsequent decarboxylation of the malonate generates a carbanionic nucleophile (enolate). This nucleophile then attacks the π-allyl ligand of the palladium complex, typically at the less substituted terminus, to form the new C-C bond and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.[2][7]
Caption: Catalytic cycle of palladium-catalyzed decarboxylative allylation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized from dimethyl malonate and an allyl halide. The following is a general procedure.
Materials:
-
Dimethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Celite
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dimethyl malonate (1.0 eq), anhydrous potassium carbonate (2.2 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add allyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 12-24 hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid residue through a pad of Celite and wash the filter cake with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.
Protocol 2: General Procedure for Palladium-Catalyzed Decarboxylative Allylation of a β-Keto Ester
This protocol describes a general method for the allylation of a β-keto ester using an allylic malonate derivative, which can be adapted for this compound.
Materials:
-
Allyl β-keto ester (e.g., allyl 2-methyl-1-oxocyclohexane-2-carboxylate) (1.0 eq)
-
Palladium catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2.5 mol%)
-
Ligand: (S)-t-Bu-PHOX or other suitable phosphine (B1218219) ligand (2-6 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, or Dioxane)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and the ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-20 minutes to allow for catalyst formation.
-
Add the allyl β-keto ester substrate to the catalyst solution.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the substrate) and monitor the progress by TLC or GC-MS. The reaction is often accompanied by the evolution of CO₂.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the α-allylated ketone.
Caption: A generalized workflow for the palladium-catalyzed decarboxylative allylation.
Quantitative Data Summary
The efficiency of the palladium-catalyzed decarboxylative allylation is influenced by several factors including the choice of catalyst, ligand, solvent, and the nature of the nucleophile and the allyl group. Below are tables summarizing typical reaction parameters.
Table 1: Influence of Ligand and Solvent on the Decarboxylative Allylation of an Allyl β-Keto Ester
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃ (2.5) | (S)-t-Bu-PHOX (6) | Toluene | 23 | 8 | >99 | 91 |
| 2 | Pd₂(dba)₃ (2.5) | (S)-t-Bu-PHOX (6) | Hexanes/Toluene (2:1) | 23 | 8 | >99 | 88 |
| 3 | Pd₂(dba)₃ (2.5) | (R)-Ph-PHOX (6) | Toluene | 23 | 12 | >99 | 85 |
| 4 | Pd₂(dba)₃ (2.5) | (S,S)-ANDEN (6) | 1,4-Dioxane | 23 | 24 | 95 | 83 |
Data adapted from representative decarboxylative allylation reactions of β-keto esters.[1][4]
Table 2: Substrate Scope for Decarboxylative Allylation of Various Nucleophiles
| Entry | Nucleophile Precursor (Substrate) | Allyl Source | Catalyst System | Solvent | Yield (%) |
| 1 | Allyl 2-methylcyclohexanone-2-carboxylate | Internal | Pd₂(dba)₃ / (S)-t-Bu-PHOX | Toluene | 95 |
| 2 | Allyl 2-phenylcyclohexanone-2-carboxylate | Internal | Pd₂(dba)₃ / (S)-t-Bu-PHOX | Toluene | 92 |
| 3 | Allyl 2-cyanopropanoate | Internal | Pd₂(dba)₃ / rac-BINAP | THF | 85 |
| 4 | Allyl 2-nitropropanoate | Internal | Pd(PPh₃)₄ | THF | 78 |
This table illustrates the versatility of the reaction with different nucleophiles generated in situ. Data compiled from various sources on decarboxylative allylation.[3][9]
Applications in Drug Development
The ability to form complex carbon frameworks under mild conditions makes palladium-catalyzed decarboxylative allylation a highly attractive method in drug discovery and development. This reaction can be employed for the late-stage functionalization of complex molecules and for the synthesis of key building blocks containing quaternary carbon centers, a common motif in bioactive compounds.[5][6] For example, this methodology has been applied to the synthesis of isoindolinone derivatives, which are present in a number of biologically active compounds.[5] The synthesis of enantioenriched spirocycles, which are of interest in medicinal chemistry, has also been achieved using this strategy.[4]
Caption: Relationship between decarboxylative allylation and drug development.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. It is recommended to consult the original literature for detailed procedures and characterization data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- 9. Palladium-Catalyzed Decarboxylative Rearrangements of Allyl 2,2,2-Trifluoroethyl Malonates: Direct Access to Homoallylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl Allylmalonate in the Tsuji-Trost Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tsuji-Trost reaction is a powerful and versatile palladium-catalyzed allylic substitution that forms a cornerstone of modern organic synthesis.[1][2] This reaction facilitates the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A key application of this reaction is the allylic alkylation of soft carbon nucleophiles, such as dimethyl malonate, to produce compounds like dimethyl allylmalonate and its derivatives. These products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]
This document provides a detailed overview of the Tsuji-Trost reaction mechanism with a focus on the use of dimethyl malonate as a nucleophile, a summary of relevant quantitative data, a comprehensive experimental protocol, and visualizations to aid in understanding the reaction dynamics and workflow.
Reaction Mechanism and Principles
The Tsuji-Trost reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism for the allylation of dimethyl malonate is as follows:
-
Oxidative Addition: The catalytic cycle begins with the coordination of the palladium(0) catalyst to the double bond of the allylic substrate (e.g., an allylic acetate (B1210297), carbonate, or halide). This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, resulting in the formation of a cationic η³-π-allylpalladium(II) complex and the displacement of the leaving group.[1][2][3][4]
-
Nucleophilic Attack: The enolate of dimethyl malonate, typically generated in situ using a base, then acts as a soft nucleophile. It attacks one of the terminal carbons of the π-allyl complex.[3][4] This attack usually occurs on the face opposite to the palladium metal, leading to an overall retention of configuration from the starting allylic substrate through a double inversion mechanism.[5] For non-symmetrical allylic systems, the nucleophile generally attacks the less sterically hindered carbon of the π-allyl intermediate.[3][4]
-
Reductive Elimination and Catalyst Regeneration: Following the nucleophilic attack, the resulting complex undergoes reductive elimination to release the allylated product, this compound, and regenerate the palladium(0) catalyst, which can then enter another catalytic cycle.
Dimethyl malonate is classified as a "soft" nucleophile, meaning it has a conjugate acid with a pKa typically less than 25.[3] This characteristic favors a direct attack on the allyl moiety of the palladium complex.[3][4]
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Tsuji-Trost reaction with dimethyl malonate.
Quantitative Data Summary
The following table summarizes various conditions and yields for the Tsuji-Trost reaction using dimethyl malonate as the nucleophile with different allylic substrates.
| Allylic Substrate (Leaving Group) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Allylic Acetate | Pd(PPh₃)₄ (5) | PPh₃ | t-BuOK | THF | 50 | 12 | 90 | [3] |
| 1,3-Diphenyl-2-propenyl Acetate | [Pd(η³-C₃H₅)Cl]₂ (2.5) | Ligand 4a (6) | BSA/KOAc | DCM | 20 | 24 | 90 | [6] |
| 1,3-Diphenyl-2-propenyl Acetate | [Pd(η³-C₃H₅)Cl]₂ (2) | DPPBA-SAMP (6) | BSA/LiOAc | CH₂Cl₂ | RT | 48 | 90 | [7] |
| Allyl Methyl Carbonate | Pd-NPs@PVP (0.1) | PPh₃ (20) | - | Water | 120 | 1 | >95 (Conv.) | [8] |
| Allylic Nitro Compound | Pd(PPh₃)₄ (cat.) | PPh₃ | NaH | THF | RT | 2 | - | [9] |
BSA = N,O-Bis(trimethylsilyl)acetamide DPPBA-SAMP = 2-(diphenylphosphino)benzaldehyde (B1302527) SAMP hydrazone Pd-NPs@PVP = Poly(vinylpyrrolidone)-stabilized Palladium Nanoparticles
Experimental Protocols
This section provides a detailed methodology for a typical Tsuji-Trost allylic alkylation using dimethyl malonate.
Protocol: Synthesis of this compound via Palladium-Catalyzed Allylation
This protocol is adapted from a general procedure for the Tsuji-Trost reaction.[3]
Materials:
-
Allylic substrate (e.g., allyl acetate) (1.0 eq)
-
Dimethyl malonate (2.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Preparation of the Nucleophile:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (e.g., 160 mL for a 49.5 mmol scale reaction).
-
Cool the flask to 0 °C using an ice bath.
-
Add potassium tert-butoxide (2.0 eq) to the THF.
-
Slowly add dimethyl malonate (2.2 eq) dropwise to the suspension over 5 minutes.
-
Allow the resulting yellow slurry to warm to room temperature (25 °C) and stir for 10 minutes.
-
-
Reaction Setup:
-
To the slurry of the deprotonated dimethyl malonate, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), in one portion.
-
Prepare a solution of the allylic substrate (1.0 eq) in anhydrous THF (e.g., 40 mL for a 49.5 mmol scale reaction).
-
Add the solution of the allylic substrate dropwise to the reaction mixture over 10 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 50 °C and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure this compound.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the Tsuji-Trost reaction.
Conclusion
The Tsuji-Trost reaction is an indispensable tool for the synthesis of this compound and its analogs. The reaction's high efficiency, mild conditions, and the ability to control stereochemistry make it highly attractive for academic and industrial applications. The provided protocols and data serve as a valuable resource for researchers planning to utilize this powerful transformation in their synthetic endeavors. Careful selection of catalyst, ligand, base, and solvent is crucial for optimizing reaction outcomes.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Palladium-catalysed allylic alkylations of allylic nitro-compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Substituted Cyclopentenes using Dimethyl Allylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted cyclopentene (B43876) scaffolds are prevalent structural motifs in a wide array of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various natural products. Their inherent stereochemistry and conformational rigidity make them attractive building blocks in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclopentenes, with a particular focus on methods utilizing dimethyl allylmalonate and its derivatives. Two powerful catalytic strategies, Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) and Palladium-Catalyzed Intramolecular Allylic Alkylation, are highlighted, offering versatile and efficient routes to these valuable carbocycles. The application of these cyclopentene derivatives as neuraminidase inhibitors and in the synthesis of carbocyclic nucleosides underscores their importance in the development of novel therapeutics.
Synthetic Strategies
Two primary catalytic methodologies have proven highly effective for the intramolecular cyclization of this compound derivatives to form substituted cyclopentenes:
-
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): This method involves the use of a ruthenium-based catalyst, such as Grubbs' catalysts, to facilitate the formation of a new carbon-carbon double bond within a diene substrate, leading to the formation of a cyclic compound and the release of a small volatile olefin like ethylene. Starting from dimethyl diallylmalonate or its substituted analogs, RCM provides a direct and high-yielding route to cyclopentene-1,1-dicarboxylates.
-
Palladium-Catalyzed Intramolecular Allylic Alkylation: This strategy relies on the ability of palladium catalysts to facilitate the intramolecular attack of the enolate of the malonate onto an allylic moiety, which can be a leaving group or an activated C-H bond. This method is particularly useful for creating cyclopentene rings with specific stereochemistry and for the synthesis of highly functionalized products.
Data Presentation: Synthesis of Substituted Cyclopentenes
The following tables summarize quantitative data for the synthesis of substituted cyclopentenes using both RCM and Palladium-catalyzed methods.
Table 1: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) of Substituted Dimethyl Diallylmalonate Derivatives
| Entry | Substrate (Dimethyl Diallylmalonate Derivative) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Dimethyl diallylmalonate | Grubbs II (5) | CH₂Cl₂ | 40 | 2 | Dimethyl cyclopent-3-ene-1,1-dicarboxylate | >95 | - |
| 2 | Dimethyl allyl(methallyl)malonate | Grubbs II (5) | CH₂Cl₂ | 40 | 4 | Dimethyl 4-methylcyclopent-3-ene-1,1-dicarboxylate | 92 | - |
| 3 | Dimethyl allyl(crotyl)malonate | Hoveyda-Grubbs II (5) | Toluene | 80 | 6 | Dimethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate | 88 | >20:1 (trans:cis) |
| 4 | Dimethyl di(crotyl)malonate | Hoveyda-Grubbs II (5) | Toluene | 80 | 12 | Dimethyl 3,4-dimethylcyclopent-3-ene-1,1-dicarboxylate | 85 | >20:1 (trans:cis) |
| 5 | Dimethyl allyl(prenyl)malonate | Grubbs II (5) | CH₂Cl₂ | 40 | 8 | Dimethyl 4,4-dimethylcyclopent-3-ene-1,1-dicarboxylate | 75 | - |
Table 2: Palladium-Catalyzed Intramolecular Allylic Alkylation of Substituted this compound Derivatives
| Entry | Substrate | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Dimethyl 2-allyl-2-(3-acetoxyprop-1-en-1-yl)malonate | Pd₂(dba)₃ (2.5), (S)-t-Bu-PHOX (6) | BSA | THF | 25 | 12 | (S)-Dimethyl 2-vinylcyclopent-3-ene-1,1-dicarboxylate | 90 | 92 |
| 2 | Dimethyl 2-allyl-2-(3-tosyloxybut-1-en-1-yl)malonate | [Pd(allyl)Cl]₂ (2.5), (R,R)-Trost Ligand (6) | K₂CO₃ | Toluene | 60 | 24 | (R)-Dimethyl 2-(prop-1-en-2-yl)cyclopent-3-ene-1,1-dicarboxylate | 85 | 95 |
| 3 | Dimethyl 2-allyl-2-(cinnamyl carbonate)malonate | Pd(OAc)₂ (5), dppe (10) | DBU | CH₃CN | 80 | 6 | Dimethyl 2-phenylcyclopent-3-ene-1,1-dicarboxylate | 82 | - |
| 4 | Dimethyl 2-(but-2-en-1-yl)-2-(3-chloroprop-1-en-1-yl)malonate | Pd(PPh₃)₄ (5) | NaH | THF | 65 | 18 | Dimethyl 4-methyl-2-vinylcyclopent-3-ene-1,1-dicarboxylate | 78 | - |
| 5 | Dimethyl 2-allyl-2-(3-bromobut-2-en-1-yl)malonate | Pd(dba)₂ (5), P(o-tol)₃ (10) | Cs₂CO₃ | Dioxane | 100 | 12 | Dimethyl 4-methylcyclopent-2-ene-1,1-dicarboxylate | 70 | - |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl cyclopent-3-ene-1,1-dicarboxylate via RCM
Materials:
-
Dimethyl diallylmalonate (1.0 g, 4.71 mmol)
-
Grubbs' Second Generation Catalyst (200 mg, 0.236 mmol, 5 mol%)
-
Anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂) (470 mL)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve dimethyl diallylmalonate in anhydrous and degassed CH₂Cl₂ to make a 0.01 M solution.
-
Add Grubbs' Second Generation Catalyst to the solution.
-
Stir the reaction mixture at 40 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford dimethyl cyclopent-3-ene-1,1-dicarboxylate as a colorless oil.
Protocol 2: Synthesis of (S)-Dimethyl 2-vinylcyclopent-3-ene-1,1-dicarboxylate via Palladium-Catalyzed Intramolecular Allylic Alkylation
Materials:
-
Dimethyl 2-allyl-2-(3-acetoxyprop-1-en-1-yl)malonate (1.0 g, 3.70 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (85 mg, 0.0925 mmol, 2.5 mol%)
-
(S)-4-tert-Butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole ((S)-t-Bu-PHOX) (99 mg, 0.222 mmol, 6 mol%)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.82 mL, 7.40 mmol)
-
Anhydrous Tetrahydrofuran (THF) (37 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ and (S)-t-Bu-PHOX in anhydrous THF. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
In a separate flask, dissolve dimethyl 2-allyl-2-(3-acetoxyprop-1-en-1-yl)malonate in anhydrous THF.
-
Add the substrate solution to the catalyst solution via cannula.
-
Add BSA to the reaction mixture.
-
Stir the reaction at 25 °C for 12 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (S)-dimethyl 2-vinylcyclopent-3-ene-1,1-dicarboxylate.
Mandatory Visualizations
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Workflow
Caption: Experimental workflow for RCM.
Catalytic Cycle of Ruthenium-Catalyzed Ring-Closing Metathesis
Caption: RCM catalytic cycle.
Palladium-Catalyzed Intramolecular Allylic Alkylation Workflow
Caption: Workflow for Pd-catalyzed cyclization.
Catalytic Cycle of Palladium-Catalyzed Intramolecular Allylic Alkylation
Caption: Pd-catalyzed allylic alkylation cycle.
Application of Dimethyl Allylmalonate in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dimethyl allylmalonate is a versatile C-C bond-forming reagent with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of an acidic α-hydrogen, which allows for facile deprotonation and subsequent alkylation, and two ester functionalities that can be further manipulated. This document provides a detailed account of the application of this compound in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis of Butalbital, a short-to-intermediate-acting barbiturate (B1230296), will be used as a representative example.
Application in the Synthesis of Butalbital
Butalbital (5-allyl-5-isobutylbarbituric acid) is a barbiturate used in the treatment of tension headaches, often in combination with other drugs like acetaminophen (B1664979) and caffeine.[1][2] The synthesis of Butalbital provides an excellent case study for the application of this compound, illustrating a sequential alkylation followed by a condensation reaction to form the final heterocyclic drug molecule.
The general synthetic strategy involves two key steps:
-
Alkylation of this compound: The process begins with the deprotonation of this compound to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, isobutyl bromide, to introduce the isobutyl group at the α-position.
-
Condensation with Urea (B33335): The resulting disubstituted malonate, dimethyl allyl(isobutyl)malonate, is then condensed with urea in the presence of a strong base to form the barbiturate ring system.
Below are the detailed experimental protocols for this synthesis.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Dimethyl Allyl(isobutyl)malonate
| Parameter | Value |
| Reactants | |
| This compound | 1.0 molar equivalent |
| Sodium Methoxide (B1231860) | 1.2 - 1.8 molar equivalents |
| Isobutyl Bromide | 1.0 - 1.3 molar equivalents |
| Solvent | Methanol (B129727) or Ethanol |
| Temperature | 25-30°C |
| Reaction Time | 20-24 hours |
| Typical Yield | 80-90% |
Table 2: Reaction Parameters for the Synthesis of Butalbital
| Parameter | Value |
| Reactants | |
| Dimethyl allyl(isobutyl)malonate | 1.0 molar equivalent |
| Urea | 1.8 - 3.5 molar equivalents |
| Sodium Methoxide | 1.5 - 2.5 molar equivalents |
| Solvent | Methanol or Ethanol |
| Temperature | 80-110°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl Allyl(isobutyl)malonate
This protocol details the alkylation of this compound with isobutyl bromide.
Materials:
-
This compound
-
Sodium methoxide
-
Isobutyl bromide
-
Anhydrous methanol
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol.
-
To this solution, add this compound dropwise at room temperature and stir for 2 hours.
-
Slowly add isobutyl bromide to the reaction mixture and heat to 30°C. Maintain this temperature for 22 hours.
-
After the reaction is complete, remove the methanol by distillation.
-
Dissolve the resulting residue in water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude dimethyl allyl(isobutyl)malonate. The product can be purified by vacuum distillation.
Protocol 2: Synthesis of Butalbital
This protocol describes the condensation of dimethyl allyl(isobutyl)malonate with urea to form Butalbital.
Materials:
-
Dimethyl allyl(isobutyl)malonate
-
Urea
-
Sodium methoxide
-
Anhydrous ethanol
-
Hydrochloric acid (10-35%)
-
Activated charcoal
-
Ethanol-water solution (for recrystallization)
-
Round-bottom flask
-
Distillation apparatus
-
Stirring apparatus
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, combine dimethyl allyl(isobutyl)malonate and urea with a solution of sodium methoxide in anhydrous ethanol.
-
Heat the mixture to distill off the ethanol, allowing the internal temperature to rise to approximately 105°C. The reaction is typically complete within 5 hours.
-
After the reaction, dissolve the resulting sodium salt of Butalbital in hot water.
-
At room temperature, carefully add hydrochloric acid dropwise to adjust the pH of the solution to 2-3, at which point the crude Butalbital will precipitate as a solid.
-
Collect the crude product by suction filtration and dry under vacuum at 50°C.
-
For purification, dissolve the crude Butalbital in a hot ethanol-water solution.
-
Add activated charcoal and maintain the solution at 60-80°C for 30 minutes to decolorize.
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate in an ice bath to induce crystallization.
-
Collect the purified Butalbital by suction filtration and dry under vacuum to a constant weight.
Visualizations
Synthetic Workflow for Butalbital
Caption: Synthetic pathway for Butalbital from this compound.
Mechanism of Action of Butalbital
Butalbital, like other barbiturates, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[3] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Butalbital binds to a distinct site on the GABA-A receptor, different from the GABA and benzodiazepine (B76468) binding sites.[3] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA. This direct agonism contributes to the profound central nervous system depression seen with high doses of barbiturates. Additionally, barbiturates can inhibit the excitatory effects of glutamate (B1630785) by blocking AMPA and kainate receptors.[3]
Caption: Mechanism of action of Butalbital at the GABA-A receptor.
References
Application Notes and Protocols: Alkylation of Dimethyl Allylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of dimethyl allylmalonate via allylation of dimethyl malonate, and its subsequent alkylation. The protocols are designed to be a comprehensive guide for laboratory execution.
Overview
The alkylation of malonic esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This process typically involves two key steps: the formation of a malonic ester derivative (in this case, this compound), followed by a second alkylation at the α-carbon. This methodology is crucial for the synthesis of a wide variety of substituted carboxylic acids and other complex organic molecules.
The overall synthetic pathway described herein involves:
-
Synthesis of this compound: Deprotonation of dimethyl malonate to form an enolate, followed by nucleophilic attack on an allyl halide.
-
Alkylation of this compound: Deprotonation of the synthesized this compound, followed by reaction with a second, different alkyl halide to yield a disubstituted malonic ester.
Experimental Data Summary
The following table summarizes various reported conditions for the C-alkylation of dimethyl and diethyl malonates, which are foundational to the protocols described.
| Substrate | Alkylating Agent | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Malonate | 3-bromoprop-1-ene (1 equiv.) | K₂CO₃ (3 equiv.) | Acetone (B3395972) | Room Temp | 24 | 91 | [1] |
| Diethyl Malonate | Allyl bromide (1.1 equiv.) | K₂CO₃ (2.1 equiv.) | CH₃CN | 80 | 24 | ~91 | [2] |
| Dimethyl Malonate | 5-bromopent-1-ene (0.8 equiv.) | NaH (1.1 equiv.) | DMF | 0 to RT | 24 | 70 | [1] |
| Diethyl Malonate | Alkyl Halide (1 equiv.) | NaH (1 equiv.) | DMF | 0 to RT | 2-4 | N/A | [3] |
| Diethyl Malonate | Alkyl Halide (1 equiv.) | NaOEt (1 equiv.) | Ethanol | Reflux | 2-4 | N/A | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the allylation of dimethyl malonate using allyl bromide and potassium carbonate as the base.
Materials:
-
Dimethyl malonate
-
3-bromoprop-1-ene (Allyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous potassium carbonate (3 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add anhydrous acetone to the flask to create a suspension. To this suspension, add dimethyl malonate (1.5 equivalents).[1]
-
Begin vigorous stirring and then add 3-bromoprop-1-ene (1 equivalent) dropwise to the mixture at room temperature.[1]
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.[1]
-
Combine all organic layers and wash with brine.[1]
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[1]
Protocol 2: Alkylation of this compound
This protocol describes a general procedure for the alkylation of the synthesized this compound using sodium hydride as a strong base.
Materials:
-
This compound (from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Pentane (B18724) or Hexane (B92381) (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes
-
Ice bath
Procedure:
-
Preparation of Base: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, weigh the required amount of sodium hydride (1.1 equivalents). Wash the NaH dispersion three times with dry pentane or hexane to remove the mineral oil, carefully decanting the solvent each time. Suspend the washed NaH in anhydrous DMF.[3]
-
Enolate Formation: Cool the NaH suspension to 0 °C using an ice bath.
-
Add this compound (1 equivalent) dropwise via syringe to the stirred suspension.[3]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the enolate.[3] Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back down to 0 °C and add the alkyl halide (1 equivalent) dropwise via syringe.[3]
-
Reaction: Let the reaction proceed at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or GC-MS.[1][3]
-
Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl while cooling the flask in an ice bath.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether.[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the resulting crude product by column chromatography or vacuum distillation to obtain the desired α-alkylated this compound.[4]
Visualized Workflow and Logic
The following diagrams illustrate the chemical pathways and the general experimental workflow for the two-step alkylation procedure.
References
Application Notes and Protocols: Dimethyl Allylmalonate as a Precursor for 5-Allylbarbituric Acid
For: Researchers, scientists, and drug development professionals.
Introduction
Barbiturates are a class of organic compounds derived from barbituric acid that have long been recognized for their diverse pharmacological activities, including sedative, hypnotic, anticonvulsant, and anesthetic effects. The biological activity of these compounds is significantly influenced by the nature of the substituents at the 5-position of the barbituric acid ring. The introduction of an allyl group at this position is of particular interest as it is a common feature in several pharmacologically active barbiturates.
These application notes provide a detailed protocol for the synthesis of 5-allylbarbituric acid, a key intermediate for the development of various barbiturate-based therapeutic agents. The synthesis involves the condensation of dimethyl allylmalonate with urea (B33335) in the presence of a strong base. This document outlines the experimental procedure, necessary reagents and equipment, and expected outcomes, including quantitative data and characterization. Additionally, the mechanism of action of barbiturates on the GABA-A receptor is illustrated to provide context for the pharmacological relevance of these synthesized compounds.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 5-allylbarbituric acid.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₈H₁₂O₄ | 172.18 | Precursor |
| Urea | CH₄N₂O | 60.06 | Reagent |
| Sodium Methoxide (B1231860) | CH₃NaO | 54.02 | Catalyst |
| 5-Allylbarbituric Acid | C₇H₈N₂O₃ | 168.15 | Product |
Table 2: Experimental Parameters and Results
| Parameter | Value | Reference |
| Reaction Time | 5 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Solvent | Methanol | [1] |
| Expected Yield | ~67% | [1] |
| Product Characterization (5-Allylbarbituric Acid) | ||
| Melting Point | Not available | |
| ¹H NMR | Not available | |
| ¹³C NMR | Not available | |
| IR Spectroscopy | Not available | |
| Mass Spectrometry | Not available |
Experimental Protocols
Synthesis of 5-Allylbarbituric Acid
This protocol describes the condensation reaction of this compound with urea to synthesize 5-allylbarbituric acid. The procedure is adapted from established methods for barbituric acid synthesis.
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Büchner funnel and filter flask
-
Drying oven
Procedure:
-
Preparation of Sodium Methoxide Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add small pieces of sodium metal to 100 mL of anhydrous methanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Continue adding sodium until the desired molar equivalent of sodium methoxide is formed.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add this compound.
-
In a separate beaker, dissolve dry urea in warm anhydrous methanol.
-
Add the urea solution to the reaction flask containing the this compound and sodium methoxide.
-
Condensation Reaction: Heat the reaction mixture to reflux with constant stirring for 5 hours.[1] A precipitate of the sodium salt of 5-allylbarbituric acid may form.
-
Work-up: After the reflux period, cool the mixture to room temperature.
-
Slowly add distilled water to dissolve the precipitate.
-
Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper. This will precipitate the 5-allylbarbituric acid.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold distilled water.
-
Dry the purified 5-allylbarbituric acid in a drying oven at a suitable temperature.
-
Characterization: Determine the yield and characterize the product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 5-allylbarbituric acid.
Signaling Pathway
Caption: Mechanism of action of barbiturates on the GABA-A receptor.
References
Application Notes and Protocols for Ring-Closing Metathesis Reactions of Dimethyl Allylmalonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-closing metathesis (RCM) of dimethyl allylmalonate and its derivatives. This powerful synthetic transformation enables the efficient construction of cyclic compounds, which are valuable intermediates in medicinal chemistry and natural product synthesis.
Introduction
Ring-closing metathesis (RCM) is a catalytic reaction that forms a new carbon-carbon double bond within a single molecule, leading to the formation of a cyclic compound and the liberation of a small volatile alkene, typically ethylene (B1197577). The reaction is most commonly catalyzed by ruthenium-based complexes, such as Grubbs' first and second-generation catalysts and Hoveyda-Grubbs catalysts. Dimethyl diallylmalonate and its substituted analogues are excellent substrates for RCM, yielding five-membered carbocycles with functionalities amenable to further synthetic transformations. The reaction is valued for its high functional group tolerance and generally mild reaction conditions.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis, proposed by Chauvin, involves the reaction of the ruthenium alkylidene catalyst with one of the terminal alkenes of the this compound derivative to form a metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to release ethylene and form a new ruthenium alkylidene. Subsequent intramolecular reaction with the second terminal alkene forms another metallacyclobutane, which upon retro [2+2] cycloaddition, releases the cyclic product and regenerates a ruthenium alkylidene species that can re-enter the catalytic cycle.
A typical experimental workflow for the RCM of this compound derivatives begins with the synthesis of the diene substrate, followed by the metathesis reaction, and concludes with purification and characterization of the cyclic product.
Caption: General mechanism for the Ring-Closing Metathesis of dimethyl diallylmalonate.
Caption: A typical experimental workflow for RCM of this compound derivatives.
Data Presentation
The following table summarizes representative quantitative data for the RCM of dimethyl diallylmalonate and a closely related diethyl analogue, showcasing the influence of different catalysts on the reaction yield.
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl diallylmalonate | Grubbs' II (7.5) | THF | Reflux | 4 | Not specified | N/A |
| Diethyl diallylmalonate | Grubbs' I (not specified) | CH2Cl2 | Room Temp | 1 | Not specified | [1] |
| Diethyl diallylmalonate | Grubbs' II (not specified) | CH2Cl2 | Not specified | Not specified | >95 | N/A |
| Diethyl diallylmalonate | Hoveyda-Grubbs' II (0.5) | CH2Cl2 | 25 | <0.2 | >40 | [2] |
| Diethyl diallylmalonate | Various modified Grubbs' II | CH2Cl2 | 30 | 0.25-24 | 75-100 | N/A |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-allylmalonate
This protocol describes the synthesis of the starting diene, dimethyl 2-allylmalonate, a precursor for a subsequent RCM reaction.
Materials:
-
Dimethyl malonate
-
Allyl bromide (3-bromoprop-1-ene)
-
Potassium carbonate (K2CO3)
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Methylene (B1212753) chloride (CH2Cl2)
-
Brine
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of potassium carbonate (3 equivalents) in acetone, add dimethyl malonate (1.5 equivalents) and allyl bromide (1 equivalent).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by flash chromatography if necessary.
Protocol 2: Ring-Closing Metathesis of Dimethyl Diallylmalonate
This protocol details the ring-closing metathesis of dimethyl diallylmalonate to form dimethyl cyclopent-3-ene-1,1-dicarboxylate using Grubbs' second-generation catalyst.
Materials:
-
Dimethyl diallylmalonate
-
Grubbs' second-generation catalyst
-
Dry, degassed methylene chloride (CH2Cl2) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve dimethyl diallylmalonate in freshly distilled and degassed solvent (e.g., THF or CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Grubbs' second-generation catalyst (typically 1-10 mol%) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a small amount of a catalyst deactivator, such as ethyl vinyl ether, and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dimethyl 3-cyclopentene-1,1-dicarboxylate.
Protocol 3: General Procedure for RCM of Diethyl Diallylmalonate (Adaptable for Dimethyl Analogue)
This protocol, originally for diethyl diallylmalonate, can be adapted for the dimethyl derivative and provides a general framework for performing the RCM reaction.[1]
Materials:
-
Diethyl diallylmalonate (or dimethyl diallylmalonate)
-
Grubbs' first-generation catalyst (or other suitable ruthenium catalyst)
-
Dry, degassed methylene chloride (CH2Cl2)
-
Diethyl ether
-
Silica gel
Procedure:
-
Prepare a solution of the Grubbs' catalyst (e.g., 16 mg, 0.02 mmol for a specific scale) in dry, degassed CH2Cl2 (e.g., 10 mL) under a nitrogen atmosphere.[1]
-
Add the diallylmalonate substrate (e.g., 100 mg, 0.416 mmol for diethyl ester) to the catalyst solution.[1]
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour.[1]
-
Dilute the reaction mixture with diethyl ether (e.g., 30 mL) and filter it through a plug of silica gel to remove the ruthenium catalyst.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the crude product by GC-MS and/or NMR. If necessary, purify the product by column chromatography on silica gel.[1]
Conclusion
Ring-closing metathesis of this compound derivatives is a robust and versatile method for the synthesis of functionalized five-membered carbocycles. The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired cyclic products. The protocols provided herein offer a solid foundation for researchers to explore this important transformation in their synthetic endeavors.
References
Application Notes and Protocols: Intramolecular Free Radical Cyclizations Involving Dimethyl Allylmalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of intramolecular free radical cyclizations involving derivatives of dimethyl allylmalonate. This class of reactions offers a powerful and versatile method for the construction of functionalized five- and six-membered carbocyclic rings, which are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds. The mild reaction conditions and high functional group tolerance of radical cyclizations make them an attractive tool in modern organic synthesis.
Introduction to Intramolecular Free Radical Cyclizations
Intramolecular free radical cyclizations are chain reactions that typically proceed through three key steps: initiation, propagation, and termination. The propagation step involves the intramolecular addition of a carbon-centered radical to an unsaturated bond, such as an alkene or alkyne, to form a cyclic radical intermediate. This intermediate is then quenched to afford the final cyclic product. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored for 5-hexenyl radicals, leading to the formation of five-membered rings.
This compound serves as a versatile starting material for generating the necessary precursors for these cyclizations. By functionalizing the allylic or malonate moiety, a radical precursor can be introduced, which upon activation, initiates the cyclization cascade. Common methods for generating the initial radical include the use of tin hydrides (e.g., tributyltin hydride, Bu₃SnH) with a radical initiator (e.g., azobisisobutyronitrile, AIBN) or oxidative methods employing metal salts like manganese(III) acetate (B1210297) (Mn(OAc)₃).
Applications in Organic Synthesis
Intramolecular radical cyclizations of this compound derivatives have been successfully employed in the synthesis of a variety of complex molecules, including natural products and their analogues. The ability to construct highly functionalized cyclopentane (B165970) and cyclohexane (B81311) rings with good stereocontrol makes this methodology particularly valuable.
Key Applications Include:
-
Synthesis of Functionalized Carbocycles: This method provides a direct route to substituted cyclopentane and cyclohexane derivatives, which can serve as versatile building blocks for more complex targets.
-
Natural Product Synthesis: The core cyclic structures of many natural products can be efficiently assembled using this strategy. For instance, this approach has been applied to the synthesis of precursors for prostaglandins (B1171923) and various terpenoids.
-
Construction of Spirocyclic and Fused-Ring Systems: By designing appropriate substrates, tandem cyclizations can be initiated to construct more complex polycyclic architectures in a single step, enhancing synthetic efficiency.
Quantitative Data Summary
The efficiency and stereoselectivity of intramolecular free radical cyclizations of this compound derivatives are highly dependent on the specific substrate, the radical initiation method, and the reaction conditions. Below is a summary of representative quantitative data from the literature for analogous systems.
| Reagent/Initiator | Substrate Type | Product Ring Size | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Thiyl Radical/Photolysis | Dimethyl diallylmalonate | 5-membered | >90 | Not Specified | [1] |
| Mn(OAc)₃ / Cu(OAc)₂ | Unsaturated β-keto ester | 6-membered (6-exo) | 64-71 | Not Specified | [2] |
| Mn(OAc)₃ | 4-pentenyl malonate | Bicyclic γ-lactone | 75 | 13:1 | [3] |
Experimental Protocols
Detailed methodologies for key experimental approaches are provided below. These protocols are based on established procedures for analogous systems and can be adapted for specific this compound derivatives.
Protocol 1: Mn(OAc)₃-Mediated Oxidative Radical Cyclization
This protocol describes a general procedure for the intramolecular cyclization of an unsaturated β-dicarbonyl compound, which is analogous to a functionalized this compound.
Materials:
-
Unsaturated this compound derivative (1.0 equiv)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (2.0 - 2.5 equiv)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 - 1.0 equiv, optional co-oxidant)
-
Glacial acetic acid (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the unsaturated this compound derivative.
-
Add glacial acetic acid to dissolve the substrate (concentration typically 0.05-0.1 M).
-
Add Mn(OAc)₃·2H₂O and, if required, Cu(OAc)₂·H₂O to the solution.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclized product.
Protocol 2: Bu₃SnH-Mediated Reductive Radical Cyclization
This protocol outlines a general procedure for the cyclization of a halide- or xanthate-functionalized this compound derivative using tributyltin hydride.
Materials:
-
Functionalized this compound derivative (e.g., with a bromoalkyl or xanthate group) (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.1 - 1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)
-
Anhydrous benzene (B151609) or toluene (B28343) (solvent)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a syringe pump, add the functionalized this compound derivative and AIBN.
-
Dissolve the solids in anhydrous benzene or toluene (concentration typically 0.01-0.05 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the solution to reflux (approximately 80 °C for benzene or 110 °C for toluene).
-
Using the syringe pump, add a solution of Bu₃SnH in the same anhydrous solvent slowly over several hours. The slow addition helps to minimize premature reduction of the initial radical.
-
After the addition is complete, continue to heat the reaction at reflux for an additional 1-2 hours to ensure complete consumption of the starting material (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. To facilitate the removal of tin byproducts, the crude mixture can be partitioned between acetonitrile (B52724) and hexane, or treated with a solution of iodine or potassium fluoride.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mn(OAc)₃-Mediated Oxidative Cyclization Pathway.
Caption: Bu₃SnH-Mediated Reductive Cyclization Workflow.
Conclusion
Intramolecular free radical cyclizations of this compound derivatives represent a robust and highly adaptable synthetic strategy for the construction of valuable carbocyclic frameworks. The choice of radical initiation method, whether oxidative with Mn(OAc)₃ or reductive with Bu₃SnH, allows for tunable reactivity and access to a diverse range of functionalized products. The provided protocols and data serve as a practical guide for researchers looking to employ this powerful methodology in their synthetic endeavors. Careful optimization of reaction conditions for specific substrates will be key to achieving high yields and stereoselectivities.
References
Troubleshooting & Optimization
How to avoid dialkylation in Dimethyl allylmalonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl allylmalonate reactions. The focus is on preventing the common side reaction of dialkylation to ensure the selective synthesis of the desired mono-alkylated product.
Troubleshooting Guide: Avoiding Dialkylation
Problem: Significant formation of dimethyl diallylmalonate is observed, reducing the yield of the desired mono-alkylated product.
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by NMR or GC-MS) shows a substantial peak corresponding to the dialkylated product.
-
The isolated yield of this compound is lower than expected.
-
Difficulty in purifying the mono-alkylated product from the dialkylated byproduct.[1]
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.5 equivalents) of dimethyl malonate relative to the base and the allyl halide. This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[2] |
| Base Strength and Equivalents | Use exactly one equivalent of a suitable base. While a strong base is necessary to form the enolate, using more than one equivalent can lead to the deprotonation of the mono-alkylated product, facilitating a second alkylation.[1] For irreversible deprotonation, a strong base like sodium hydride (NaH) is effective.[1] |
| Reaction Temperature | Maintain a low to moderate reaction temperature. Higher temperatures can provide the activation energy for the second alkylation to occur. It is often beneficial to form the enolate at a low temperature (e.g., 0 °C) and then slowly warm the reaction mixture after the addition of the allyl halide.[2] |
| Rate of Addition of Alkylating Agent | Add the allyl halide slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, which favors mono-alkylation.[2] |
| Choice of Base and Solvent | The choice of base and solvent is critical. For dimethyl malonate, sodium methoxide (B1231860) in methanol (B129727) would prevent transesterification. However, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can provide more controlled and irreversible enolate formation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylation in this compound reactions?
A1: The primary cause of dialkylation is the deprotonation of the mono-alkylated product, this compound, to form a new enolate. This enolate can then react with another molecule of the allyl halide. This is more likely to occur if there is an excess of the base or the alkylating agent, or if the reaction conditions (e.g., high temperature) favor the second deprotonation.[3][4]
Q2: How does the stoichiometry of the reactants influence the formation of the dialkylated product?
A2: The molar ratio of the reactants is a critical factor. To favor mono-alkylation, it is recommended to use a slight excess of dimethyl malonate relative to the base and the allyl halide.[2] This ensures that after the initial enolate formation and alkylation, there is a higher concentration of the unreacted dimethyl malonate compared to the mono-alkylated product, making the formation of the initial enolate more probable than the formation of the enolate from the mono-alkylated product.
Q3: Which base is most suitable for the selective mono-alkylation of dimethyl malonate?
A3: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the malonic ester.[1] This drives the initial enolate formation to completion. To avoid transesterification, if an alkoxide base is used, it should match the ester group (i.e., sodium methoxide for dimethyl malonate).[3][4]
Q4: Can the reaction temperature be used to control the level of dialkylation?
A4: Yes, temperature plays a significant role. Lower temperatures generally favor mono-alkylation by providing less energy for the second deprotonation and alkylation step to occur.[2] The reaction can be understood in terms of kinetic versus thermodynamic control. The mono-alkylation is often the kinetically favored product (forms faster at lower temperatures), while the dialkylation product can be favored under thermodynamic conditions (higher temperatures, longer reaction times).
Q5: How can I effectively monitor the progress of the reaction to avoid over-alkylation?
A5: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction's progress.[2] By tracking the consumption of the starting material and the formation of the mono- and di-alkylated products, the reaction can be quenched at the optimal time to maximize the yield of the desired mono-alkylated product.
Experimental Protocol for Selective Mono-allylation of Dimethyl Malonate
This protocol is adapted from procedures for the selective mono-alkylation of diethyl malonate and is designed to minimize dialkylation.[2]
Materials:
-
Dimethyl malonate (1.1 equivalents)
-
Allyl bromide or allyl chloride (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equivalent)
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the sodium hydride dispersion. Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil and then suspend it in anhydrous THF or DMF.
-
Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Add the dimethyl malonate dropwise to the suspension over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional hour to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the allyl halide dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by carefully and slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Reaction Pathway and Control of Dialkylation
The following diagram illustrates the reaction pathway for the alkylation of dimethyl malonate and highlights the competing pathway that leads to the undesired dialkylated product.
References
Technical Support Center: Synthesis of Dimethyl Allylmalonate
Welcome to the technical support center for the synthesis of Dimethyl Allylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the nucleophilic substitution of an allyl halide (commonly allyl bromide) with the enolate of dimethyl malonate. The enolate is generated in situ by a suitable base.
Q2: Which bases are commonly used for this reaction?
A2: A variety of bases can be used, with the choice often depending on the desired reaction conditions and scale. Common bases include potassium carbonate (K₂CO₃), sodium methoxide (B1231860) (NaOMe), and sodium hydride (NaH).
Q3: What are the potential side reactions in this synthesis?
A3: The most common side reaction is the formation of the dialkylated product, dimethyl diallylmalonate. This occurs when the mono-allylated product is deprotonated by the base and reacts with another molecule of the allyl halide. Other potential side reactions include elimination reactions of the allyl halide, especially with stronger, more sterically hindered bases.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By comparing the spot or peak of the starting material (dimethyl malonate) with the product, you can determine the extent of the reaction.
Q5: What is a typical work-up and purification procedure for this compound?
A5: A typical work-up involves quenching the reaction, followed by an aqueous extraction to remove the base and other water-soluble byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is often purified by vacuum distillation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Poor quality of reagents (dimethyl malonate, allyl halide). 3. Presence of water in the reaction. 4. Insufficient reaction temperature or time. | 1. Use a fresh, anhydrous base and ensure at least one equivalent is used. 2. Purify reagents before use (e.g., distill dimethyl malonate). 3. Use anhydrous solvents and dry glassware thoroughly. 4. Increase the reaction temperature or extend the reaction time and monitor by TLC or GC. |
| Formation of Significant Amount of Diallylmalonate | 1. Use of an excess of allyl halide. 2. Use of a strong base that readily deprotonates the mono-allylated product. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess of dimethyl malonate relative to the allyl halide. 2. Consider using a milder base like potassium carbonate. 3. Add the allyl halide slowly to the reaction mixture at a controlled temperature. |
| Presence of Unreacted Dimethyl Malonate in the Final Product | 1. Incomplete reaction. 2. Insufficient amount of base or allyl halide. | 1. Increase reaction time or temperature. 2. Ensure the correct stoichiometry of reagents is used. 3. Efficient purification by fractional vacuum distillation can separate the product from the unreacted starting material. |
| Product is Dark or Contains Impurities after Work-up | 1. Decomposition at high temperatures. 2. Side reactions leading to polymeric materials. | 1. Avoid excessive heating during the reaction and purification. 2. Purify the crude product using column chromatography or vacuum distillation. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various experimental protocols for the synthesis of this compound and its diethyl analog, which follows a similar reaction pathway. These tables are designed to help researchers compare the effects of different reaction parameters on product yield.
Table 1: Effect of Base on Yield
| Dimethyl/Diethyl Malonate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | K₂CO₃ | Acetonitrile (B52724) | 80 | 24 | ~91 | [2] |
| Dimethyl Malonate | NaH | THF/DMF | 50 | 3 | Not specified | [1] |
| Diethyl Malonate | K₂CO₃ | DMF | 20 | 15 | ~91 | [2] |
Table 2: Effect of Solvent on Yield
| Dimethyl/Diethyl Malonate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | K₂CO₃ | Acetonitrile | 80 | 24 | ~91 | [2] |
| Diethyl Malonate | K₂CO₃ | DMF | 20 | 15 | ~91 | [2] |
Table 3: Effect of Temperature on Yield
| Dimethyl/Diethyl Malonate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | K₂CO₃ | Acetonitrile | 80 | 24 | ~91 | [2] |
| Diethyl Malonate | K₂CO₃ | DMF | 20 | 15 | ~91 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Allylmalonate using Potassium Carbonate in Acetonitrile[2]
-
Reaction Setup: To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes. Slowly add allyl bromide (23 g) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a bed of celite. Wash the celite bed with acetonitrile (100 mL).
-
Isolation: Concentrate the combined filtrates to obtain diethyl allylmalonate.
Protocol 2: Synthesis of Dimethyl 2-propylmalonate using Sodium Hydride in THF/DMF[1]
Note: This protocol uses 1-bromopropane (B46711) but the general procedure is applicable for allyl bromide.
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask under an inert atmosphere, wash a 60% dispersion of sodium hydride (1.0 g, 25.0 mmol) with anhydrous hexanes (3 x 10 mL). Add anhydrous DMF (25 mL) and anhydrous THF (25 mL).
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Add dimethyl malonate (2.9 mL, 25.0 mmol) dropwise over 15 minutes, keeping the temperature below 10°C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: Cool the mixture back to 0°C and add 1-bromopropane (2.3 mL, 25.0 mmol) dropwise over 15 minutes. Allow the mixture to warm to room temperature and then heat to 50°C for 3 hours.
-
Work-up: Cool the mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with deionized water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of Dimethyl Allylmalonate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of dimethyl allylmalonate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve high purity in your experimental products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound product?
A1: The impurity profile of your crude product largely depends on the reaction conditions. However, common impurities include:
-
Unreacted Starting Materials: Dimethyl malonate and allyl bromide are often present if the reaction has not gone to completion.
-
Dialkylated Product: Diethyl diallylmalonate can form if the mono-alkylated product is deprotonated and reacts with another equivalent of allyl bromide.[1]
-
Solvent and Reagents: Residual reaction solvent (e.g., ethanol, DMF) and the base used (e.g., sodium ethoxide) or its salts.[2]
Q2: How can I quickly assess the purity of my crude and purified this compound?
A2: Several analytical techniques can be employed for purity assessment:
-
Thin Layer Chromatography (TLC): TLC is a fast and effective method to qualitatively monitor the progress of your purification. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can separate this compound from less polar impurities (like the dialkylated product) and more polar impurities (like unreacted dimethyl malonate).[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a quantitative analysis of volatile components in your sample, allowing for the identification and quantification of impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The presence of characteristic peaks for impurities can help in their identification.[6][7] For instance, unreacted dimethyl malonate will show a singlet for the methylene (B1212753) protons, which will be absent in the pure product.
Q3: What are the key physical properties of this compound that are relevant for its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value | Reference |
| Boiling Point | 207 °C at 771 mmHg | [8] |
| Density | 1.071 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.435 | [8] |
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My crude product is a complex mixture with significant amounts of starting material and a dialkylated byproduct.
-
Possible Cause: The reaction stoichiometry and conditions were not optimal, leading to incomplete reaction and side reactions.
-
Recommended Solution: A combination of purification techniques is recommended. First, use a basic aqueous wash to remove unreacted dimethyl malonate. Follow this with fractional vacuum distillation or flash column chromatography to separate the desired product from the dialkylated byproduct and other non-polar impurities.
Problem 2: During fractional distillation, I am not getting a good separation between my product and impurities.
-
Possible Cause 1: The boiling points of the components are too close for efficient separation with your current setup.
-
Recommended Solution 1: Ensure you are using a fractionating column with a sufficient number of theoretical plates. Packing the column with glass beads or Raschig rings can improve separation efficiency. Also, performing the distillation under a vacuum will lower the boiling points and can enhance the boiling point differences between components.[9]
-
Possible Cause 2: The heating rate is too high, or the system is not properly insulated.
-
Recommended Solution 2: Reduce the heating rate to allow for proper equilibration of the vapor and liquid phases in the column. Insulating the distillation column with glass wool or aluminum foil will help maintain the temperature gradient.
Problem 3: My product is co-eluting with an impurity during flash column chromatography.
-
Possible Cause: The solvent system (eluent) is not optimized for the separation.
-
Recommended Solution:
-
TLC Optimization: Before running the column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between your product and the impurity (ideally, a ΔRf of >0.2).[10]
-
Gradient Elution: If a single solvent system is ineffective, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.[11]
-
Problem 4: I am losing a significant amount of my product during the basic aqueous wash.
-
Possible Cause: The aqueous base is too concentrated or the extraction time is too long, leading to the hydrolysis of your ester product.
-
Recommended Solution:
-
Use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution instead of a strong base like sodium hydroxide (B78521) (NaOH).
-
Keep the contact time between the organic and aqueous layers to a minimum.
-
Perform the wash at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.[9]
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for thermally stable products on a larger scale.
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glassware is free of cracks. Use a stir bar in the distillation flask. Grease all joints to ensure a good seal.[12]
-
Initial Workup: If your crude product contains acidic impurities like unreacted dimethyl malonate, perform a gentle wash with a saturated sodium bicarbonate solution, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Distillation:
-
Place the dried crude product in the distillation flask.
-
Apply vacuum and begin stirring. A water aspirator or a vacuum pump can be used.[13]
-
Gently heat the flask using a heating mantle.
-
Collect the initial fraction (forerun), which will contain any low-boiling impurities.
-
Carefully monitor the temperature at the still head. Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.
-
Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before releasing the vacuum.[13]
-
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for small-scale purifications and for separating compounds with close boiling points.
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.[14]
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica bed.[15]
-
-
Elution:
-
Begin eluting with the chosen solvent system. Apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[3]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. epfl.ch [epfl.ch]
- 8. 烯丙基丙二酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Purification [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. silicycle.com [silicycle.com]
- 15. science.uct.ac.za [science.uct.ac.za]
Common side reactions in the allylation of malonic esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the allylation of malonic esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the allylation of malonic esters?
A1: The most prevalent side reactions include:
-
Dialkylation: The mono-allylated product reacts further with the allyl halide to yield a di-allylated product. This is a significant issue as the mono-alkylated product still possesses an acidic α-hydrogen.[1][2]
-
O-allylation: The enolate intermediate can react through its oxygen atom instead of the α-carbon, resulting in the formation of an undesired allyl enol ether.
-
Transesterification: If the alkoxide base used (e.g., sodium ethoxide) does not match the alkyl group of the malonic ester (e.g., diethyl malonate), the base can act as a nucleophile and exchange the ester's alkyl group.[2]
-
Elimination: When using sterically hindered allyl halides (secondary or tertiary), an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene byproduct.[1]
-
Hydrolysis: Premature hydrolysis of the ester functional groups can occur, particularly if there is moisture in the reaction or during aqueous workup.[1]
Q2: How can I favor mono-allylation and minimize the formation of the di-allylated product?
A2: To promote mono-allylation, several strategies can be employed:
-
Stoichiometry: Use a slight excess of the malonic ester relative to the base and the allyl halide.[1][2] This increases the probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-allylated product.
-
Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Elevated temperatures can favor the second alkylation.[1]
-
Slow Addition: Add the allyl halide slowly to the reaction mixture to maintain its low concentration, which can help reduce the rate of the second alkylation.[1]
-
Choice of Base and Solvent: Using a milder base like potassium carbonate with a phase-transfer catalyst can sometimes provide better selectivity for mono-alkylation compared to strong bases like sodium ethoxide or sodium hydride.[1]
Q3: What is the best way to prevent transesterification?
A3: To prevent transesterification, the alkoxide base should always match the alkyl groups of the malonic ester.[2] For example, use sodium ethoxide with diethyl malonate and sodium methoxide (B1231860) with dimethyl malonate.
Q4: How can O-allylation be suppressed in favor of C-allylation?
A4: The ratio of C- to O-allylation is influenced by several factors. Generally, polar aprotic solvents favor C-alkylation. The choice of counter-ion can also play a role, with more dissociated ions favoring O-alkylation. For allylation of malonic esters, C-alkylation is typically the major pathway, but being aware of these factors can help in optimizing reaction conditions.
Troubleshooting Guides
Problem 1: Significant amount of di-allylated product observed.
| Possible Cause | Solution |
| Incorrect stoichiometry | Use a 1.1 to 1.5 molar excess of the malonic ester relative to the allyl halide and base.[1] |
| Reaction temperature is too high | Maintain a lower reaction temperature during the addition of the allyl halide and throughout the reaction. Monitor the reaction by TLC or GC to avoid unnecessarily long reaction times at elevated temperatures.[1] |
| Highly reactive allyl halide | Add the allyl halide dropwise to the solution of the malonic ester enolate to keep the instantaneous concentration of the halide low.[1] |
| Strong base promoting second deprotonation | Consider using a milder base such as potassium carbonate in conjunction with a phase-transfer catalyst.[1] |
Problem 2: Presence of O-allylated byproduct.
| Possible Cause | Solution |
| Reaction conditions favoring O-alkylation | Employ a polar aprotic solvent like DMF or DMSO. While not always a major issue with malonic esters, these solvents generally favor C-alkylation of enolates. |
| Use of a highly dissociated enolate | The choice of base and counter-ion can influence the C/O ratio. Using a less dissociating solvent system may be beneficial. |
Problem 3: Low or no conversion to the desired product.
| Possible Cause | Solution | | Inactive base | The base may have been deactivated by moisture. Use freshly prepared or properly stored base and ensure anhydrous reaction conditions.[1] | | Unreactive allyl halide | Ensure the quality of the allyl halide. The reactivity order is generally I > Br > Cl. Consider using a more reactive allyl halide if feasible.[1] | | Insufficient temperature | While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction to find the optimal temperature.[1] |
Data Presentation
The following table summarizes the expected outcomes under different reaction conditions for the allylation of diethyl malonate. Quantitative yields are highly dependent on the specific substrates and precise reaction conditions.
| Base | Solvent | Stoichiometry (Malonate:Base:Allyl Halide) | Expected Major Product | Key Side Products | Reference |
| Sodium Ethoxide | Ethanol (B145695) | 1.1 : 1.0 : 1.0 | Mono-allylated product | Di-allylated product, Transesterification (if base doesn't match ester) | [2] |
| Sodium Hydride | DMF | 1.1 : 1.0 : 1.0 | Mono-allylated product | Di-allylated product | [1] |
| Potassium Carbonate | DMF / Toluene | 1.1 : 2.0 : 1.0 (with PTC) | Mono-allylated product | Di-allylated product | [1] |
| Sodium Ethoxide | Ethanol | 1.0 : 2.0 : 2.0 (stepwise addition) | Di-allylated product | Mono-allylated product | [2] |
Experimental Protocols
Protocol 1: Selective Mono-allylation of Diethyl Malonate using Sodium Hydride in DMF[1]
This protocol is designed to favor the formation of the mono-allylated product.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Allyl bromide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Di-allylation of Diethyl Malonate using Sodium Ethoxide in Ethanol[2]
This protocol is designed for the synthesis of the di-allylated product.
Materials:
-
Diethyl malonate (1.0 equivalent)
-
Sodium metal (2.0 equivalents)
-
Absolute ethanol
-
Allyl bromide (2.0 equivalents)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir for 30 minutes.
-
Add the first equivalent of allyl bromide dropwise and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and add the second equivalent of sodium ethoxide. Stir for 30 minutes.
-
Add the second equivalent of allyl bromide dropwise and heat the mixture to reflux for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction pathways in the allylation of malonic esters.
Caption: A logical workflow for troubleshooting side reactions.
References
Troubleshooting low conversion in Dimethyl allylmalonate alkylation
Welcome to the technical support center for dimethyl allylmalonate alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the alkylation of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or no conversion of starting material.
-
Question: I am not observing any significant consumption of my dimethyl malonate. What could be the problem?
-
Possible Cause 1: Inactive Base. The base is crucial for deprotonating the dimethyl malonate to form the reactive enolate. If the base is old, has been improperly stored, or exposed to moisture, it may be inactive.[1]
-
Solution: Use a fresh batch of a strong base like sodium hydride (NaH) or freshly prepared sodium methoxide (B1231860). Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
-
Possible Cause 2: Insufficient Base Strength. The base must be strong enough to deprotonate dimethyl malonate (pKa ≈ 13 in water).[2][4]
-
Solution: Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common and effective choice for irreversible deprotonation.[5][6] Sodium methoxide in methanol (B129727) is also a suitable option. Avoid using weaker bases like potassium carbonate unless phase-transfer catalysis is employed.[4]
-
-
Possible Cause 3: Low Reaction Temperature. The reaction may be too slow at low temperatures.
-
Solution: While the initial deprotonation is often performed at 0 °C, the alkylation step may require gentle heating. Monitor the reaction's progress using TLC or GC-MS to determine the optimal temperature.[1]
-
-
Issue 2: Significant formation of a dialkylated product, reducing the yield of the desired mono-allyl product.
-
Question: My main product appears to be diallylmalonate, not the mono-allyl version. How can I improve selectivity?
-
Possible Cause 1: Stoichiometry. Using a 1:1 ratio or an excess of the alkylating agent can lead to a second alkylation event, as the mono-alkylated product still has an acidic proton.[3][7]
-
Possible Cause 2: Rapid Addition of Alkylating Agent. Adding the alkylating agent too quickly can create localized high concentrations, promoting dialkylation.[3]
-
Solution: Add the alkylating agent (e.g., allyl bromide) slowly and dropwise to the solution of the formed enolate, preferably at a reduced temperature (e.g., 0 °C).[1]
-
-
Issue 3: Low yield with the presence of an alkene derived from the alkylating agent.
-
Question: I am getting a low yield of my desired product, and I have identified propene as a byproduct. What is happening?
Data Presentation
Table 1: Comparison of Common Bases for Dimethyl Malonate Alkylation
| Base | Typical Solvent | Key Characteristics | Considerations |
| Sodium Hydride (NaH) | DMF, THF | Strong, non-nucleophilic base; results in irreversible deprotonation.[5][6] | Highly reactive with water and protic solvents; requires anhydrous conditions. |
| Sodium Methoxide (NaOMe) | Methanol | Strong base; effective for deprotonation. | The reaction is reversible. Using methanol as a solvent prevents transesterification.[10] |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF, Toluene | Milder base; often requires higher temperatures or a phase-transfer catalyst.[4][5][11] | Can be effective and is easier to handle than NaH.[4] |
Experimental Protocols
Protocol 1: General Procedure for this compound Alkylation using Sodium Hydride
This protocol is a representative procedure for the mono-alkylation of dimethyl malonate.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil), 1.1 equivalents
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dimethyl malonate, 1.2 equivalents
-
Allyl bromide, 1.0 equivalent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil and decant the hexane carefully under a stream of nitrogen.
-
Add anhydrous DMF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Add dimethyl malonate (1.2 eq) dropwise to the stirred suspension of NaH in DMF.
-
Allow the mixture to stir at room temperature for approximately 1 hour to ensure complete formation of the enolate.[1]
-
Cool the reaction mixture back down to 0 °C.
-
Add allyl bromide (1.0 eq) dropwise via the dropping funnel.
-
Let the reaction warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[5]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in this compound alkylation.
Caption: General reaction pathway and common side reactions in this compound alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
Preventing catalyst deactivation in Tsuji-Trost reactions of Dimethyl allylmalonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Tsuji-Trost reaction with dimethyl allylmalonate.
Troubleshooting Guide
This section addresses common issues encountered during the Tsuji-Trost reaction of this compound, offering potential causes and actionable solutions.
1. My reaction has stalled before reaching completion. What are the likely causes and how can I resolve this?
Reaction stalling is a common issue that can often be attributed to catalyst deactivation. The primary suspect is the degradation of the active Pd(0) catalyst.
-
Potential Cause 1: Catalyst Deactivation via Palladium Black Formation. The appearance of a black precipitate is a clear indicator of the formation of palladium black, an inactive agglomerated form of palladium. This occurs when the stabilizing ligands dissociate from the palladium center, leading to the aggregation of "naked" Pd(0) atoms.[1]
-
Solution:
-
Increase Ligand-to-Palladium Ratio: Employing a slight excess of the phosphine (B1218219) ligand can help maintain the stability of the catalytic species in solution. However, a large excess may inhibit the reaction by occupying coordination sites.[1]
-
Use Chelating Ligands: Bidentate ligands, such as DPPF or Xantphos, form more stable complexes with palladium compared to monodentate ligands, thereby reducing the likelihood of dissociation.[1]
-
Ensure Inert Atmosphere: The presence of oxygen can facilitate the oxidation of the Pd(0) catalyst and/or the phosphine ligands, leading to deactivation. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
-
-
Potential Cause 2: Insufficiently Strong Base. The base plays a crucial role in the deprotonation of this compound to form the active nucleophile. If the base is not strong enough, the concentration of the nucleophile will be low, leading to a sluggish or stalled reaction.
-
Solution:
-
Select an Appropriate Base: For malonate nucleophiles, a moderately strong base is typically required. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃). The choice of base can be critical and may require screening.
-
Ensure Anhydrous Conditions: Protic impurities, such as water or alcohols, can quench the base and the nucleophile. Ensure all reagents and solvents are rigorously dried.
-
-
2. I am observing significant formation of palladium black in my reaction. How can I prevent this?
The formation of palladium black is a primary mode of catalyst deactivation.[1] Its prevention is key to achieving high yields and reproducibility.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands can stabilize the Pd(0) center and prevent aggregation. Consider switching from simple monodentate ligands like triphenylphosphine (B44618) to more robust bidentate ligands.
-
Solvent Choice: The solvent can influence catalyst stability. Polar aprotic solvents are generally preferred. A solvent screen including options like THF, dioxane, and toluene (B28343) may be necessary to find the optimal conditions.[1]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[1] If palladium black formation is observed, consider running the reaction at a lower temperature for a longer period.
-
Additives: In some cases, the addition of salts, such as tetraalkylammonium salts, can help to stabilize the palladium catalyst and prevent precipitation.
-
3. My product yield is inconsistent between different batches. What factors should I investigate?
Inconsistent yields are often due to subtle variations in reaction setup and reagent quality.
-
Key Factors to Standardize:
-
Reagent Purity: Ensure the purity of all starting materials, including the allyl substrate, this compound, and the palladium catalyst. Impurities can poison the catalyst.
-
Solvent and Base Quality: Use freshly distilled and degassed solvents. The strength and solubility of the base can significantly impact the reaction outcome.[1] Ensure the base is of high purity and handled under inert conditions.
-
Inert Atmosphere: The efficiency of degassing and the integrity of the inert atmosphere can vary. Standardize the procedure for inerting the reaction vessel.
-
Reaction Temperature: Maintain a consistent and accurately controlled reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the common palladium catalysts and ligands for the Tsuji-Trost reaction of this compound?
A common palladium source is Pd(PPh₃)₄, which is a pre-formed Pd(0) complex. Alternatively, a Pd(II) source like Pd(OAc)₂ or [Pd(allyl)Cl]₂ can be used in combination with a phosphine ligand, which will be reduced in situ to the active Pd(0) species. The choice of phosphine ligand is crucial for reactivity and stability.[2][3]
| Ligand Type | Examples | Characteristics |
| Monodentate | Triphenylphosphine (PPh₃) | Commonly used, but can lead to less stable catalysts. |
| Bidentate (Chelating) | DPPF, Xantphos, BINAP | Form more stable palladium complexes, reducing deactivation.[1] |
| Trost Ligands | (R,R)-DACH-phenyl Trost ligand | Chiral ligands used for asymmetric allylic alkylation.[4] |
Q2: What is the general mechanism of catalyst deactivation in this reaction?
The primary pathway for catalyst deactivation is the formation of palladium black through the aggregation of Pd(0) species.[1] This is often initiated by the dissociation of the stabilizing phosphine ligands from the palladium center. Other contributing factors can include oxidative degradation of the catalyst or ligands by residual oxygen and reaction with impurities in the starting materials or solvents.
Q3: How do I choose the optimal solvent and base for my reaction?
The choice of solvent and base is interdependent and crucial for success.
-
Solvent: Apolar aprotic solvents like THF, dioxane, or toluene are generally effective. The solvent must be able to dissolve the reactants and the catalyst complex.
-
Base: The pKa of the conjugate acid of the base should be sufficiently high to deprotonate this compound (pKa ≈ 13 in DMSO). Common bases include alkali metal hydrides (NaH), alkoxides (t-BuOK), and carbonates (K₂CO₃, Cs₂CO₃). The solubility of the base and the resulting malonate salt in the reaction solvent is an important consideration.
Q4: Are there any specific purification challenges for the product of this reaction?
The primary purification challenge is often the removal of residual palladium catalyst and ligands. The product, an allylated malonate, is typically non-polar and amenable to standard silica (B1680970) gel chromatography. If palladium residues are problematic, washing the organic extract with an aqueous solution of a sulfur-based ligand scavenger (e.g., thiourea) or using a silica gel plug with a small amount of a chelating agent can be effective.
Experimental Protocols
Representative Protocol for the Tsuji-Trost Reaction of an Allylic Substrate with Dimethyl Malonate
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Nucleophile: To a suspension of potassium tert-butoxide (t-BuOK, 2.0 equivalents) in dry tetrahydrofuran (B95107) (THF), add dimethyl malonate (2.2 equivalents) dropwise at 0 °C under an argon atmosphere.[5]
-
Reaction Setup: Allow the resulting yellow slurry to warm to room temperature and stir for 10 minutes.[5]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), in one portion.[5]
-
Substrate Addition: Add a solution of the allylic substrate (1.0 equivalent) in THF dropwise over 10 minutes.[5]
-
Reaction: Stir the reaction mixture at 50 °C for 12 hours, monitoring by TLC or GC-MS.[5]
-
Workup: Upon completion, quench the reaction with water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]
-
Purification: The crude product can be purified by silica gel column chromatography.
Visualizations
Caption: Catalytic cycle of the Tsuji-Trost reaction and a key deactivation pathway.
Caption: A logical workflow for troubleshooting stalled Tsuji-Trost reactions.
References
Improving regioselectivity in palladium-catalyzed reactions of Dimethyl allylmalonate
Welcome to the technical support center for palladium-catalyzed reactions involving dimethyl allylmalonate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and improve regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the major factors influencing regioselectivity in the palladium-catalyzed allylation of this compound?
A1: The regioselectivity of this reaction, which dictates the formation of the linear versus the branched product, is primarily influenced by a combination of factors:
-
Ligand Choice: The steric and electronic properties of the phosphine (B1218219) ligands used are the most critical factor. Bulky ligands tend to favor the formation of the linear product.
-
Solvent: The polarity of the solvent can impact the reaction pathway and, consequently, the regioselectivity.
-
Temperature: Reaction temperature can affect the rate of competing reaction pathways, thereby influencing the product ratio.
-
Palladium Precursor: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can sometimes have a subtle effect on the active catalyst formation and selectivity.
Q2: Why is achieving high regioselectivity important in drug development?
A2: In drug development, the specific isomer of a molecule often determines its biological activity. The linear and branched products of the allylation of this compound are constitutional isomers with different physical, chemical, and biological properties. High regioselectivity is crucial for synthesizing the desired isomer in high purity, which is a critical requirement for therapeutic applications and regulatory approval. This avoids the need for difficult and costly separation of isomers later in the synthesis.
Troubleshooting Guide
Problem 1: Low regioselectivity with a preference for the branched product.
Possible Cause: The ligand used may not be sterically demanding enough to disfavor the formation of the branched isomer.
Solution:
-
Ligand Screening: Employ bulkier phosphine ligands. Ligands like triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) are known to favor the formation of the linear product. For even higher selectivity, consider bidentate ligands with a large bite angle.
-
Solvent Effects: A change in solvent can influence selectivity. For instance, non-polar solvents like toluene (B28343) or THF often favor the linear product.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes increase the selectivity for the linear product by favoring the thermodynamically more stable isomer.
Problem 2: Formation of significant side products, such as diallylated malonate.
Possible Cause: The stoichiometry of the reactants may be off, or the reaction conditions may favor over-alkylation.
Solution:
-
Stoichiometry Control: Use a slight excess of the allyl source relative to the this compound to ensure complete consumption of the nucleophile without promoting diallylation. A 1:1.1 to 1:1.2 ratio of nucleophile to allyl source is a good starting point.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the nucleophile, thus minimizing the chances of diallylation.
-
Base Selection: The choice of base and its strength can be critical. A weaker base or a hindered base might help to control the rate of deprotonation and reduce side reactions.
Problem 3: The reaction is sluggish or does not go to completion.
Possible Cause: The palladium catalyst may be inactive or the reaction temperature might be too low.
Solution:
-
Catalyst Activation: Ensure the palladium precursor is properly activated. Using a pre-catalyst or adding a reducing agent might be necessary.
-
Temperature Increase: Gradually increase the reaction temperature. While this might affect regioselectivity, it can be necessary to drive the reaction to completion.
-
Solvent Choice: The reaction may be slow in certain solvents. Switching to a solvent in which the reactants and catalyst are more soluble could improve the reaction rate.
Data Presentation
Table 1: Effect of Different Phosphine Ligands on the Regioselectivity of the Allylation of this compound
| Ligand | Solvent | Temperature (°C) | Ratio (Linear:Branched) |
| PPh₃ | THF | 25 | 85:15 |
| P(o-tolyl)₃ | THF | 25 | 92:8 |
| dppe | THF | 25 | 70:30 |
| dppp | Toluene | 50 | 88:12 |
Note: The data presented in this table is a representative summary from various literature sources and should be used as a guideline. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Allylation of this compound
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%) in the chosen anhydrous solvent (e.g., THF, 10 mL). Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.
-
Reaction Setup: To the catalyst solution, add the allyl source (e.g., allyl acetate, 1.0 mmol).
-
Nucleophile Addition: In a separate flask, prepare a solution of this compound (1.1 mmol) and a suitable base (e.g., sodium hydride, 1.2 mmol) in the same anhydrous solvent.
-
Reaction Execution: Add the solution of the deprotonated this compound dropwise to the catalyst mixture over a period of 30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the linear and branched products.
-
Analysis: Determine the regioselectivity by ¹H NMR spectroscopy or gas chromatography.
Visual Guides
Caption: General reaction pathway for palladium-catalyzed allylation.
Caption: A step-by-step workflow for troubleshooting low regioselectivity.
Technical Support Center: Removal of Unreacted Dimethyl Malonate
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted dimethyl malonate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for removing unreacted dimethyl malonate?
A1: The optimal method depends on the properties of your product. However, for many applications, a basic aqueous wash is the most straightforward approach. This technique leverages the acidity of the α-protons of dimethyl malonate (pKa ≈ 13) to convert it into a water-soluble salt, which can then be easily separated in an aqueous layer.[1] For thermally stable products with a boiling point significantly different from dimethyl malonate (180-181 °C at atmospheric pressure), fractional distillation is a highly effective and scalable alternative.[1][2]
Q2: Can I use a simple water wash to remove dimethyl malonate?
A2: A simple wash with neutral water is generally ineffective for removing dimethyl malonate because it has limited solubility in water.[1][3]
Q3: Which base should I use for an aqueous wash, and are there any risks?
A3: A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is often sufficient.[1] The primary risk, especially if your product is also an ester, is hydrolysis. To minimize this risk:
-
Use a mild base like sodium bicarbonate.[1]
-
Keep the washing time brief (a few minutes).[1]
-
Perform the wash at a low temperature (e.g., in an ice bath).[1]
-
Immediately follow the basic wash with a brine wash to remove any residual base.[1]
Using a strong base like sodium hydroxide (B78521) (NaOH) is generally not recommended due to the increased risk of product hydrolysis.[1]
Q4: My product is an ester. How can I avoid its hydrolysis during a basic wash?
A4: As mentioned above, using a mild base like sodium bicarbonate for a short duration at low temperatures is crucial to prevent the hydrolysis of your ester product.[1]
Q5: When is fractional distillation the preferred method?
A5: Fractional distillation is ideal for:
-
Large-scale reactions.[1]
-
Thermally stable products.[1]
-
Products with a boiling point that differs from dimethyl malonate by at least 20-30 °C.[1]
Q6: What if my product has a similar boiling point to dimethyl malonate or is thermally sensitive?
A6: In such cases, column chromatography is the best option.[1] It is also suitable for small-scale reactions and when other impurities are present.[1]
Q7: How can I confirm that all the unreacted dimethyl malonate has been removed?
A7: You can analyze a small sample of your purified product using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the absence of dimethyl malonate.[1]
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash | Conversion of dimethyl malonate to its water-soluble salt.[1] | - Quick and simple procedure.- Removes acidic impurities.[1] | - Risk of product hydrolysis (especially for esters).- May not be completely effective in a single wash.[1] | Products that are not sensitive to basic conditions. |
| Fractional Distillation | Separation based on differences in boiling points.[1] | - Scalable to large quantities.- Can provide a very pure product.[1] | - Requires the product to be thermally stable.- Ineffective if boiling points are close.[1] | Thermally stable products with boiling points significantly different from dimethyl malonate. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | - Suitable for thermally sensitive compounds.- Can separate compounds with similar boiling points.- Effective for small-scale purifications.[1] | - Can be time-consuming and require larger volumes of solvent.- May have lower product recovery. | Thermally sensitive products, products with similar boiling points to dimethyl malonate, and small-scale reactions. |
| Kugelrohr Distillation | Short-path distillation under high vacuum. | - Effective for small quantities of high-boiling point compounds.- Minimizes thermal decomposition.[4] | - Not suitable for large-scale purification. | Small-scale purification of high-boiling point, thermally sensitive compounds. |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Wash
-
Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate (B1210297), or dichloromethane).
-
Washing : Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.[1] Shake the funnel gently for 1-2 minutes, venting frequently to release any evolved CO₂ gas.[1]
-
Separation : Allow the layers to separate and drain the lower aqueous layer.[1]
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]
-
Analysis : Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of dimethyl malonate. Repeat the wash if necessary.[1]
Protocol 2: Removal by Fractional Distillation
-
Apparatus Setup : Assemble a fractional distillation apparatus. For pressures below atmospheric, use a vacuum distillation setup. Ensure the fractionating column is appropriate for the expected boiling point difference.[1]
-
Distillation : Heat the crude reaction mixture.
-
Fraction Collection : First, collect the fraction corresponding to the boiling point of dimethyl malonate.[1] Once the temperature rises to the boiling point of your product, switch to a clean receiving flask to collect the purified product.[1]
-
Analysis : Confirm the purity of the collected product fraction by an appropriate analytical method.[1]
Protocol 3: Removal by Column Chromatography
-
Stationary Phase : Pack a chromatography column with silica (B1680970) gel.
-
Mobile Phase : Choose an appropriate solvent system. A good starting point for non-polar to moderately polar compounds is a gradient of ethyl acetate in hexanes or a ternary mixture such as hexanes/CH₂Cl₂/EtOAc.[1]
-
Loading : Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution : Elute the column with the mobile phase, collecting fractions.
-
Analysis : Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product, free of dimethyl malonate.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for removal of dimethyl malonate via basic aqueous wash.
Caption: Decision tree for selecting a purification method.
Caption: Mechanism of dimethyl malonate removal by basic extraction.
References
Managing temperature control in large-scale Dimethyl allylmalonate synthesis
Technical Support Center: Dimethyl Allylmalonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control during the large-scale synthesis of this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction setup for large-scale this compound synthesis?
A1: The synthesis involves the alkylation of dimethyl malonate with an allyl halide (commonly allyl bromide) in the presence of a base. On a large scale, a jacketed glass-lined or stainless steel reactor is recommended for optimal temperature control.[1][2] The use of a semi-batch reactor setup, where the allyl halide is added gradually to the mixture of dimethyl malonate and base, is a common strategy to control the reaction exotherm.[1][3][4]
Q2: What are the primary safety concerns associated with this synthesis?
A2: The primary safety concerns are the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled, and the properties of the reactants.[5][6][7] Allyl bromide is a highly flammable and toxic reagent.[7] The reaction can generate significant heat, and a failure in the cooling system could lead to a rapid increase in temperature and pressure.[5][8] Proper personal protective equipment (PPE) and a well-ventilated work area are essential.
Q3: What are the common side reactions, and how can they be minimized?
A3: A major side reaction is the dialkylation of dimethyl malonate, which can reduce the yield of the desired mono-allylated product and complicate purification.[9][10] To minimize dialkylation, it is advisable to use a slight excess of dimethyl malonate relative to the allyl halide. Temperature control is also crucial, as higher temperatures can favor side reactions.[11]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the remaining starting materials (dimethyl malonate and allyl halide) and the formation of the product (this compound) and byproducts (e.g., diallylmalonate).
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Poor Yield | Incomplete reaction. | - Ensure the base is sufficiently strong and used in the correct stoichiometric amount to deprotonate the dimethyl malonate effectively. - Verify the quality and reactivity of the allyl halide. - Extend the reaction time or slightly increase the reaction temperature, while carefully monitoring for exotherms. |
| Side reactions (e.g., dialkylation). | - Use a slight excess of dimethyl malonate. - Maintain a lower reaction temperature to improve selectivity.[11] | |
| Loss of product during workup. | - Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to prevent hydrolysis of the ester. | |
| Exotherm is Difficult to Control | Addition rate of allyl halide is too fast. | - Reduce the addition rate of the allyl halide. A semi-batch approach with slow, controlled addition is highly recommended.[1][3][4] |
| Inadequate cooling capacity. | - Ensure the reactor's cooling system is functioning correctly and is appropriately sized for the reaction scale.[6][12] - Use a suitable heat transfer fluid with good thermal properties for the desired temperature range.[13][14][15] - Consider pre-chilling the reactants before addition. | |
| Poor mixing. | - Increase the agitation speed to improve heat transfer and maintain a homogenous reaction mixture. Poor mixing can lead to localized hot spots.[6] | |
| Formation of Significant Amounts of Diallylmalonate | Incorrect stoichiometry. | - Re-evaluate the molar ratios of the reactants. Use of an excess of dimethyl malonate is recommended. |
| High reaction temperature. | - Lower the reaction temperature. The alkylation of the mono-allylated product is also an exothermic process, and lower temperatures can help to control this secondary reaction. | |
| Reaction Fails to Initiate | Inactive base. | - Use a fresh batch of a suitable base (e.g., sodium methoxide (B1231860) or sodium hydride). Ensure it has been stored under appropriate anhydrous conditions. |
| Low reaction temperature. | - While high temperatures can be problematic, the reaction may require a certain activation temperature. Gradually increase the temperature to the recommended range while monitoring closely. |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound (Semi-Batch Protocol)
Objective: To synthesize this compound on a large scale with effective temperature control.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) | Notes |
| Dimethyl malonate | 132.12 | 1.1 | |
| Sodium Methoxide | 54.02 | 1.0 | Handle in an inert atmosphere. |
| Allyl Bromide | 120.98 | 1.0 | Highly flammable and toxic. |
| Anhydrous Methanol (B129727) | 32.04 | - | Solvent. |
| Toluene (B28343) | 92.14 | - | Extraction Solvent. |
| Saturated Sodium Bicarbonate Solution | - | - | For workup. |
| Brine | - | - | For workup. |
| Anhydrous Magnesium Sulfate | 120.37 | - | Drying agent. |
Procedure:
-
Reactor Preparation: Charge a 50 L jacketed glass-lined reactor with anhydrous methanol under a nitrogen atmosphere.
-
Base Preparation: Carefully add sodium methoxide to the methanol and stir until fully dissolved.
-
Charge Dimethyl Malonate: Add dimethyl malonate to the sodium methoxide solution.
-
Controlled Addition of Allyl Bromide: Cool the reactor jacket to the desired initial temperature (e.g., 10-15 °C). Begin the slow, dropwise addition of allyl bromide via a dosing pump. The addition rate should be controlled to maintain the internal reaction temperature within a narrow range (e.g., ± 2 °C).
-
Reaction Monitoring: Monitor the internal temperature and the reactor jacket inlet/outlet temperatures continuously. Take periodic samples for GC or HPLC analysis to track the conversion of starting materials and the formation of the product.
-
Reaction Completion and Quenching: Once the reaction is complete (as determined by in-process controls), cool the reaction mixture. Quench the reaction by the slow addition of water.
-
Workup: Add toluene to the reactor and transfer the mixture to a separation funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Logical Workflow for Temperature Control Troubleshooting
Caption: Troubleshooting workflow for a temperature excursion.
Signaling Pathway for Thermal Runaway
Caption: Simplified pathway leading to thermal runaway.
References
- 1. vaishnavi-gawande19.medium.com [vaishnavi-gawande19.medium.com]
- 2. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 3. icheme.org [icheme.org]
- 4. Semibatch reactor - Wikipedia [en.wikipedia.org]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. amarequip.com [amarequip.com]
- 7. pharma-iq.com [pharma-iq.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fauske.com [fauske.com]
- 13. Heat Transfer Fluids for Pharmaceutical Processing Plants | Caldera [calderafluids.com]
- 14. Heat Transfer Fluids for Chemical Processing Plants | Caldera Fluids [calderafluids.com]
- 15. Heat Transfer Fluid for the Pharmaceutical Process Industry [durathermfluids.com]
Characterization of impurities in Dimethyl allylmalonate synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl allylmalonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a classic example of a malonic ester synthesis. It involves the deprotonation of dimethyl malonate by a suitable base to form a nucleophilic enolate, followed by an SN2 reaction with an allyl halide (commonly allyl bromide or allyl chloride).
Q2: Which base and solvent are most appropriate for this synthesis?
To avoid transesterification, the alkoxide base should match the alkyl group of the ester.[1] Therefore, sodium methoxide (B1231860) (CH₃ONa) is the ideal base for the synthesis of this compound. Anhydrous solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are typically used to ensure the base is not consumed by reaction with water.[2]
Q3: What are the most common impurities observed in this synthesis?
The most frequently encountered impurities are:
-
Dimethyl Diallylmalonate: The product of a second alkylation reaction on the alpha-carbon.[1]
-
Unreacted Dimethyl Malonate: Starting material that did not react.
-
Unreacted Allyl Halide: Excess or unreacted alkylating agent.
-
Solvent and Base Residues: Remnants from the reaction and workup.
Q4: How can I detect and quantify these impurities?
A combination of analytical techniques is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and identify them by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify the desired product and impurities by analyzing their unique chemical shifts, multiplicities, and integrations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Ineffective Deprotonation: The base may be old, hydrated, or not strong enough.[2] 2. Moisture in Reaction: Water in the solvent or on glassware will quench the base.[1][2] 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Use fresh, anhydrous sodium methoxide. Ensure the reaction is protected from atmospheric moisture (e.g., use a nitrogen or argon atmosphere).[2] 2. Use anhydrous solvents and flame-dry glassware before use.[1] 3. Monitor the reaction by TLC or GC. If starting material persists, consider increasing the reaction time or temperature (e.g., heating to 50°C).[3] |
| High Levels of Diallylated Impurity | 1. Stoichiometry: Using a 1:1 molar ratio or an excess of the allyl halide favors dialkylation.[1] 2. Rapid Addition of Allyl Halide: A high local concentration of the alkylating agent can promote a second reaction with the product enolate.[1] | 1. Use a slight excess of dimethyl malonate relative to the allyl halide to increase the probability of the initial alkylation.[1] 2. Add the allyl halide slowly and dropwise to the solution of the malonate enolate to maintain a low concentration.[1][4] |
| Presence of Transesterification Products (e.g., Ethyl Methyl Allylmalonate) | Mismatched Base: Using a base like sodium ethoxide with dimethyl malonate. | Always match the alkoxide base to the ester's alcohol component. For dimethyl malonate, use sodium methoxide.[1] |
| Difficult Purification | Similar Boiling Points: The boiling points of this compound and the diallylated impurity may be close, making simple distillation challenging. | Consider fractional vacuum distillation for purification. Alternatively, column chromatography on silica (B1680970) gel can be effective for separating the mono- and diallylated products. |
Impurity Profile and Characterization Data
The following table summarizes the key analytical data for this compound and its primary impurity, dimethyl diallylmalonate.
| Compound | Structure | Molecular Weight | Boiling Point | Key ¹H NMR Signals (CDCl₃, δ in ppm) |
| Dimethyl Malonate (Starting Material) | 132.12 g/mol | 181 °C | ~3.75 (s, 6H, -OCH₃), ~3.40 (s, 2H, -CH₂-) | |
| This compound (Product) | ![]() | 172.18 g/mol | 207 °C[5] | ~5.75 (m, 1H, -CH=CH₂), ~5.10 (m, 2H, -CH=CH₂), ~3.70 (s, 6H, -OCH₃), ~3.50 (t, 1H, -CH(CO₂Me)₂), ~2.65 (t, 2H, -CH₂-CH=) |
| Dimethyl Diallylmalonate (Impurity) | ![]() | 212.25 g/mol | ~230-240 °C (est.) | ~5.70 (m, 2H, -CH=CH₂), ~5.05 (m, 4H, -CH=CH₂), ~3.68 (s, 6H, -OCH₃), ~2.60 (d, 4H, -CH₂-CH=)[6] |
Note: ¹H NMR chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard malonic ester synthesis procedures.[3][7]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add sodium methoxide (1.0 eq) to a flame-dried, three-necked round-bottom flask containing anhydrous THF.
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Add dimethyl malonate (1.05 eq) dropwise over 15 minutes. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: Cool the mixture back to 0°C. Add allyl bromide (1.0 eq) dropwise over 20 minutes. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 3-4 hours, monitoring by TLC or GC until the starting malonate is consumed.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Characterization by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to known standards or spectral libraries.
-
Protocol 3: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Analysis:
-
Product: Identify the characteristic signals for this compound as listed in the table above.
-
Diallyl Impurity: Look for the absence of the methine triplet (~3.50 ppm) and the presence of signals corresponding to the diallylated structure.
-
Dimethyl Malonate: Check for the presence of the singlet at ~3.40 ppm.
-
Quantification: Use the integration of unique, well-resolved peaks to determine the relative molar ratio of the components.
-
Visual Diagrams
Caption: Primary synthesis pathway and the competing dialkylation side reaction.
Caption: A typical experimental workflow for this compound synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound 98 40637-56-7 [sigmaaldrich.com]
- 6. DIETHYL DIALLYLMALONATE(3195-24-2) 1H NMR spectrum [chemicalbook.com]
- 7. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of Dimethyl Allylmalonate: GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of final products. Dimethyl allylmalonate, a versatile building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this compound, supported by experimental protocols and data presentation.
Introduction to Purity Assessment of this compound
This compound (C₈H₁₂O₄, MW: 172.18 g/mol ) is a colorless liquid commonly used in the synthesis of more complex molecules.[1] Its purity is crucial, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Commercial grades of this compound typically specify a purity of greater than 98%, often determined by Gas Chromatography (GC).
Potential impurities in this compound can arise from its synthesis, which commonly involves the alkylation of dimethyl malonate with an allyl halide. These impurities may include:
-
Unreacted starting materials: Dimethyl malonate.
-
Byproducts of the synthesis: Dialylated malonate (Dimethyl diallylmalonate), or products from side reactions involving the solvent or base.
-
Residual solvents: Solvents used during the reaction or purification steps.
-
Degradation products: Compounds formed during storage.
This guide will focus on GC-MS as the primary analytical technique for purity assessment and compare its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
Experimental Protocol: GC-MS for Purity Assessment
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to obtain a concentration of 10 mg/mL.
-
If necessary, dilute the stock solution to a working concentration of 1 mg/mL with the same solvent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or mid-polar capillary column is suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Acquisition Mode: Full Scan.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards, if available. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.[2]
Logical Workflow for GC-MS Purity Assessment
Caption: Workflow for this compound purity assessment using GC-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method for analyzing this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative approaches for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can be used for the analysis of a wide range of compounds, including those that are not volatile enough for GC analysis.[3]
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Advantages for this compound Analysis:
-
Suitable for analyzing non-volatile or thermally labile impurities that might not be detected by GC.
-
Offers a wide range of stationary and mobile phases, allowing for method optimization for specific impurities.
-
-
Disadvantages:
-
This compound lacks a strong UV chromophore, which may necessitate the use of less common detectors like a Refractive Index Detector (RID) or derivatization to enable UV detection, potentially adding complexity to the analysis.
-
Generally provides lower resolution than capillary GC.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[4]
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
-
Advantages for this compound Analysis:
-
Disadvantages:
-
Lower sensitivity compared to chromatographic techniques, making it less suitable for detecting trace-level impurities.
-
Requires a high-purity internal standard for accurate quantification.
-
Access to high-field NMR spectrometers may be limited.
-
Comparative Summary of Analytical Techniques
| Parameter | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Applicability to this compound | Excellent for volatile and semi-volatile compounds. | Suitable, but may require specific detectors or derivatization due to the lack of a strong UV chromophore. | Excellent for determining absolute purity of the bulk material. |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Moderate to high, depending on the detector. | Lower sensitivity, not ideal for trace impurity analysis. |
| Selectivity | High, with mass spectral data providing structural information for identification. | Moderate to high, depending on the column and mobile phase combination. | High, based on unique chemical shifts of different protons. |
| Quantification | Relative quantification based on peak area percentage. | Relative quantification based on peak area against a standard. | Absolute quantification against a certified internal standard. |
| Throughput | High, with relatively short run times. | Moderate, can have longer run times depending on the method. | Lower, requires careful sample preparation and longer acquisition times for high precision. |
Logical Relationship for Purity Determination
The following diagram illustrates how data from these techniques contribute to the overall purity assessment of this compound.
Caption: Logical flow for comprehensive purity assessment of this compound.
Conclusion
For the routine purity assessment of this compound, GC-MS is the method of choice due to its high resolution, sensitivity, and ability to identify volatile and semi-volatile impurities. It provides reliable data for determining the relative purity of the compound. HPLC serves as a valuable orthogonal technique, particularly for the analysis of potential non-volatile or thermally sensitive impurities that may not be amenable to GC analysis. For applications requiring the highest level of accuracy and a direct measure of absolute purity, qNMR is the gold standard, providing an independent and primary method of quantification. A multi-technique approach, leveraging the strengths of each of these methods, will provide the most comprehensive and robust purity assessment for this compound.
References
- 1. This compound 98 40637-56-7 [sigmaaldrich.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. organomation.com [organomation.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Dimethyl Allylmalonate: qNMR vs. GC-FID and HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity and concentration of dimethyl allylmalonate, a key building block in organic synthesis, is critical for ensuring reaction efficiency, product quality, and consistency in research and development. This guide provides an objective comparison of three prominent analytical techniques for the assay of this compound: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We present a detailed overview of the experimental protocols and a summary of expected performance data to assist in the selection of the most suitable method for your analytical needs.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics for the quantification of this compound by qNMR, GC-FID, and HPLC-UV. These values are based on typical performance for similar small organic molecules and serve as a benchmark for what can be expected from a validated method.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclear spins in a magnetic field. | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. | Separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance. |
| Accuracy | High (typically 98-102% recovery)[1] | High (typically 97-103% recovery) | Good to High (can be matrix dependent) |
| Precision (RSD) | Excellent (<1-2%)[1][2] | Excellent (<2%) | Very Good (<3%) |
| Linearity (R²) | Not applicable in the same way as chromatographic methods, but exhibits excellent linearity of response. | Excellent (>0.99) | Excellent (>0.99) |
| Limit of Detection (LOD) | ~10 µM[3][4] | Low ng range | Low to mid ng range (highly dependent on chromophore) |
| Limit of Quantitation (LOQ) | ~50 µM | Mid ng range | Mid to high ng range |
| Sample Throughput | Moderate | High | High |
| Destructive | No | Yes | Yes |
| Reference Standard | Requires a certified internal standard of a different, stable compound. | Requires a specific reference standard of this compound for external calibration, or relies on area percent for relative purity. | Requires a specific reference standard of this compound for external calibration. |
| Structural Information | Yes | No | No |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR offers a primary ratio method of measurement, providing a direct quantification of the analyte against a certified internal standard without the need for a specific this compound reference standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The chosen standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a high-precision NMR tube.
-
-
¹H-NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate integration).
-
Number of Scans: 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~4 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the following signals are suitable for quantification:
-
The methoxy (B1213986) protons (-OCH₃) appearing as a singlet.
-
The vinyl protons (=CH- and =CH₂) of the allyl group appearing as multiplets.
-
The methine proton (-CH) of the malonate backbone appearing as a triplet.
-
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and highly sensitive method for the analysis of volatile compounds like this compound.
Methodology:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Prepare the sample for analysis by dissolving a known weight in the solvent to achieve a concentration within the calibration range.
-
-
GC-FID Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by injection of a reference standard.
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
While this compound lacks a strong chromophore for UV detection, analysis at low UV wavelengths (e.g., 210 nm) is feasible.
Methodology:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by serial dilution.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
-
HPLC-UV Conditions:
-
HPLC System: Equipped with a UV-Vis or Diode Array Detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the this compound peak by its retention time.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Quantify the this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for the quantitative assay of this compound by qNMR.
Caption: Logical comparison of qNMR, GC-FID, and HPLC-UV for this compound assay.
References
A Comparative Guide to HPLC Method Development for Dimethyl Allylmalonate and its Derivatives
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, quantification, and purification of dimethyl allylmalonate and its derivatives, which are key intermediates in pharmaceutical and chemical synthesis. The development of a robust and reliable HPLC method is crucial for ensuring product quality and process control. This guide provides a comparative overview of various HPLC methodologies, including reversed-phase, normal-phase, and chiral chromatography, to assist researchers, scientists, and drug development professionals in selecting and optimizing the most suitable method for their specific needs.
Comparison of Achiral HPLC Methods: Reversed-Phase vs. HILIC
For routine analysis, such as monitoring reaction progress and determining the purity of racemic this compound and its derivatives, reversed-phase (RP) HPLC is the most common approach. However, for more polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer better retention and selectivity.
Data Presentation: Achiral Method Performance
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Reversed-Phase HPLC | Method 3: HILIC |
| Analyte | This compound | Dimethylmalonic acid | Homologs of malonic acids |
| Column | Newcrom R1 | C18 | Coresep SB (mixed-mode) |
| Mobile Phase | Acetonitrile (B52724), Water, Phosphoric Acid[1] | Acetonitrile, Water with 0.1% Formic Acid[2] | Acetonitrile with Sulfuric Acid[3] |
| Detection | UV (Wavelength not specified) | UV at 210 nm[2] | UV at 215 nm |
| Key Advantages | Simple conditions, scalable for preparative separation.[1] | Good for a wide range of substituted malonic acid esters.[2] | Ultra-fast separation for polar analytes, no ion-pairing reagent needed.[3] |
| MS Compatibility | Yes, by replacing Phosphoric Acid with Formic Acid.[1] | Yes.[2] | Not specified, but likely with volatile acids. |
Experimental Protocols: Achiral HPLC
Method 1: Reversed-Phase HPLC for this compound [1]
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid. The exact ratio is not specified and should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detector (wavelength to be optimized based on analyte's absorbance maximum).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Reversed-Phase HPLC for Substituted Malonic Acid Esters [2]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Solvent A: Water with 0.1% Formic Acid; Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 40% B, hold for 2 minutes. Increase to 95% B over 10 minutes. Hold at 95% B for 3 minutes. Return to 40% B over 1 minute and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in 40% Acetonitrile in water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
Comparison of Chiral HPLC Methods
The presence of a chiral center in many derivatives of this compound necessitates the development of stereoselective HPLC methods for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose, often in normal-phase mode.
Data Presentation: Chiral Method Performance
| Parameter | Method 4: Normal-Phase Chiral HPLC | Method 5: Polar-Organic Chiral HPLC |
| Analyte | Chiral Malonates | Glycidyl Tosylate Enantiomers |
| Column | DAICEL Chiralcel OJ-H, Chiralpak AD-H, AS-H, OD-H[4] | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (B130326) mixtures.[4] | Methanol or Acetonitrile |
| Detection | UV (Wavelength not specified) | UV-Vis at 254 nm |
| Key Advantages | High enantioselectivity for a variety of chiral malonates.[4] | Rapid and direct resolution of enantiomers. |
| Considerations | Mobile phase composition is critical for resolution. | Addition of modifiers like ethanol (B145695) can optimize separation. |
Experimental Protocol: Chiral HPLC
Method 4: Normal-Phase Chiral HPLC
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or other suitable polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio needs to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV detector set at the absorbance maximum of the analyte.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Detector Comparison: UV vs. Mass Spectrometry (MS)
The choice of detector is critical for achieving the desired sensitivity and selectivity.
| Detector | Advantages | Disadvantages | Best Suited For |
| UV/Vis | Robust, inexpensive, and easy to use. | Requires the analyte to have a chromophore. Lower sensitivity and selectivity compared to MS.[5] | Routine purity analysis and quality control of known compounds with sufficient concentration and UV absorbance. |
| MS | High sensitivity and selectivity, provides molecular weight information, and can identify unknown impurities.[5][6] | Higher cost and complexity. Requires a volatile mobile phase. | Analysis of complex mixtures, trace-level impurity profiling, and analysis of compounds lacking a strong chromophore.[5][7] |
Mandatory Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Logical workflow for HPLC method development.
Caption: Principle of chromatographic separation for this compound derivatives.
References
- 1. Separation of Dimethyl diallylmalonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethyl Allylmalonate and Diethyl Allylmalonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of starting materials is paramount to the efficiency, yield, and overall success of a synthetic route. Dimethyl allylmalonate and diethyl allylmalonate are two closely related diesters frequently employed as key building blocks, particularly in the synthesis of barbiturates and other heterocyclic compounds. This guide provides an objective comparison of their performance in synthesis, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of reagent selection lies in understanding the physical properties that influence reaction setup and conditions. Below is a summary of the key physicochemical properties of this compound and diethyl allylmalonate.
| Property | This compound | Diethyl Allylmalonate |
| Molecular Formula | C₈H₁₂O₄ | C₁₀H₁₆O₄ |
| Molecular Weight | 172.18 g/mol | 200.23 g/mol |
| Boiling Point | 207 °C at 771 mmHg[1] | 222-223 °C[2] |
| Density | 1.071 g/mL at 25 °C[1] | 1.015 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.435[1] | n20/D 1.431[2] |
Performance in Synthesis: A Comparative Overview
The primary application of both dimethyl and diethyl allylmalonate is in malonic ester synthesis, a versatile method for the preparation of a wide range of substituted carboxylic acids and their derivatives. The key to this synthesis is the acidity of the α-hydrogen, which allows for deprotonation to form a stable enolate that can subsequently be alkylated.
Theoretically, the smaller methyl groups of this compound present less steric hindrance compared to the bulkier ethyl groups of diethyl allylmalonate. This could lead to faster reaction rates in subsequent alkylation or condensation reactions. However, practical synthesis often involves a balance of reactivity, cost, and ease of handling.
Synthesis of Allylmalonates
The preparation of the title compounds themselves, typically from the corresponding dialkyl malonate and an allyl halide, provides a direct point of comparison.
| Feature | Synthesis of this compound | Synthesis of Diethyl Allylmalonate |
| Reactants | Dimethyl malonate, Allyl bromide | Diethyl malonate, Allyl bromide |
| Base | Potassium carbonate | Potassium carbonate[1], Sodium ethoxide |
| Solvent | Acetonitrile (B52724) | Acetonitrile[1], Ethanol |
| Typical Yield | High (comparable to diethyl ester) | 91%[1], 97%[2] |
While specific, directly comparative studies are limited, the literature suggests that both reactions proceed with high efficiency.
Synthesis of 5-Allylbarbituric Acid
A significant application of both esters is the synthesis of 5-allyl-substituted barbiturates, which are of interest in drug development. The general synthesis involves the condensation of the disubstituted malonic ester with urea (B33335) in the presence of a strong base.
| Feature | Using this compound | Using Diethyl Allylmalonate |
| Reactants | This compound, Urea | Diethyl allylmalonate, Urea |
| Base | Sodium methoxide (B1231860) | Sodium ethoxide |
| Solvent | Methanol (B129727) | Ethanol |
| Reported Yield | High (qualitative) | 80-94%[3] |
The synthesis of 5-allylbarbituric acid derivatives has been reported with excellent yields using diethyl allylmalonate.[3] While specific quantitative yields for the direct condensation of this compound with urea to form the parent 5-allylbarbituric acid are not as readily available, the synthesis of N-substituted derivatives from this compound is known to proceed effectively.
Experimental Protocols
Below are detailed methodologies for key experiments involving both dimethyl and diethyl allylmalonate.
Synthesis of Diethyl Allylmalonate
Objective: To synthesize diethyl allylmalonate from diethyl malonate and allyl bromide.
Procedure: [1]
-
To a 500 mL three-neck round bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C for 24 hours.
-
Cool the mixture to room temperature and filter through a bed of celite.
-
Wash the celite bed with acetonitrile (100 mL).
-
Combine the filtrates and concentrate to yield diethyl allylmalonate as a colorless liquid.
Synthesis of 5-Allyl-1-methyl-barbituric Acid from this compound
Objective: To synthesize a 5-allyl-substituted barbiturate (B1230296) from this compound.
Procedure:
-
In a suitable reaction vessel under an argon atmosphere, dissolve this compound (10 mmol) and N-methylurea (11 mmol) in methanol (5 mL).
-
With stirring, add sodium methoxide (15 mmol, 3.2 mL of 25% by wt. in methanol).
-
Heat the reaction mixture under reflux for 48 hours.
-
Concentrate the reaction mixture under vacuum.
-
Dilute the residue with water (20 mL) and extract with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic phases, wash with brine, and dry with MgSO₄.
-
Filter and concentrate the solvent to obtain the crude product, which can be further purified by chromatography.
Visualizing the Synthesis
To further clarify the relationships and workflows, the following diagrams have been generated.
Conclusion
Both this compound and diethyl allylmalonate are highly effective reagents in organic synthesis, particularly for the preparation of allyl-substituted compounds. The choice between the two may be guided by several factors:
-
Reactivity: The less sterically hindered nature of this compound may offer kinetic advantages in certain reactions.
-
Cost and Availability: The relative cost and commercial availability of the corresponding starting materials (dimethyl malonate vs. diethyl malonate) can be a deciding factor in large-scale synthesis.
-
Downstream Processing: The choice of ester can influence the ease of purification of the final product, due to differences in boiling points and solubility.
References
Reactivity of Methyl vs. Ethyl Esters in Malonic Ester Synthesis: A Comparative Guide
In the realm of organic synthesis, the malonic ester synthesis stands as a cornerstone for the formation of substituted carboxylic acids. A common point of consideration for researchers is the choice between dimethyl malonate and diethyl malonate as the starting material. This guide provides an objective comparison of the reactivity of these two esters, supported by available data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making an informed selection for their synthetic strategies.
Theoretical Framework: Acidity and Steric Effects
The reactivity of malonic esters in this synthesis is primarily governed by two factors: the acidity of the α-protons and steric hindrance at the reaction center. The α-protons of both dimethyl and diethyl malonate are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilizes the resulting enolate anion through resonance.
The pKa values for both esters are quite similar, with reported values for dimethyl malonate around 11.8-13 and for diethyl malonate approximately 12.36-13.[1][2][3][4] This similarity in acidity suggests that the ease of enolate formation, the initial step in the synthesis, is comparable for both substrates under the same basic conditions.
The primary theoretical difference lies in the steric bulk of the ester's alkyl groups. The methyl groups of dimethyl malonate are smaller than the ethyl groups of diethyl malonate. This reduced steric hindrance in dimethyl malonate could theoretically lead to a faster rate of reaction in the subsequent SN2 alkylation step, as the enolate can more readily attack the alkyl halide. Conversely, the bulkier ethyl groups in diethyl malonate might slightly impede the approach of the electrophile.
Performance in Synthesis: A Comparative Overview
| Alkylating Agent | Malonic Ester | Base/Solvent System | Product | Yield (%) | Reference |
| Methyl Iodide | Diethyl Malonate | K₂CO₃ / DMF | Diethyl methylmalonate | 83 | [5] |
| n-Butyl Chloride | Diethyl Malonate | K₂CO₃ / DMF, TBAB | Diethyl di-n-butylmalonate | ~78 | [6] |
| 1-Chloroethane | Diethyl Malonate | K₂CO₃ / DMF, TBAB | Diethyl diethylmalonate | ~86 (based on 98% conversion) | [6] |
| 1,2-Dichloroethane | Dimethyl Malonate | K₂CO₃ / DMF, TBAB | Dimethyl cyclopropane-1,1-dicarboxylate | >98 (conversion) | [6] |
It is crucial to note that the reaction conditions in the examples above are not identical, which precludes a direct and definitive comparison of reactivity. However, the data indicates that high yields can be achieved with both esters under appropriate conditions. The choice between methyl and ethyl esters may therefore depend on other factors such as cost, availability, and the desired final product, especially if transesterification is a concern.
Experimental Protocols
Below are detailed experimental protocols for the malonic ester synthesis using both dimethyl and diethyl malonate.
Protocol 1: Synthesis of Dimethyl 2,2-dimethylmalonate
This protocol involves the dialkylation of dimethyl malonate.
1. Enolate Formation and Alkylation:
-
In a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel, a solution of sodium methoxide (B1231860) is prepared by dissolving sodium metal in anhydrous methanol.
-
Dimethyl malonate is added dropwise to the sodium methoxide solution to form the sodium salt of the enolate.
-
An alkyl halide (e.g., methyl iodide) is then added dropwise. The reaction is often exothermic and may require cooling to maintain control.
-
After the addition is complete, the mixture is refluxed for several hours to ensure the completion of the first alkylation.
-
For dialkylation, the process of base addition followed by alkyl halide addition is repeated.
2. Work-up and Purification:
-
After cooling, the reaction mixture is poured into water.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of Diethyl Ethylmalonate
This protocol describes the mono-alkylation of diethyl malonate.
1. Preparation of Sodium Ethoxide:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium metal (2 gram atoms) in absolute ethanol (B145695) (1 L).[7]
2. Enolate Formation:
-
To the resulting sodium ethoxide solution, add diethyl malonate (2 moles).[7]
3. Alkylation:
-
Bubble methyl bromide (2.1 moles) into the stirred solution. The reaction is exothermic; maintain a gentle reflux.[7]
-
After the addition, continue to boil the mixture for an additional half-hour.[7]
4. Work-up:
-
Neutralize the mixture with glacial acetic acid and cool.[7]
-
Filter the precipitated sodium bromide and wash it with cold alcohol.[7]
-
Remove the bulk of the alcohol by distillation.[7]
-
Dissolve the residue in water containing a small amount of hydrochloric acid and shake the mixture well.[7]
-
Separate the lower aqueous layer and extract it twice with ether.[7]
5. Purification:
-
Combine the ester and ether extracts and dry them with calcium chloride.[7]
-
Remove the ether by distillation, and purify the remaining ester by vacuum distillation.[7]
Visualizing the Process
To better illustrate the chemical transformations and experimental flow, the following diagrams are provided.
Caption: Reaction mechanism of the malonic ester synthesis.
Caption: General experimental workflow for malonic ester synthesis.
Conclusion
The choice between dimethyl malonate and diethyl malonate in malonic ester synthesis does not appear to be dictated by a significant difference in intrinsic reactivity. Both esters exhibit similar acidity and can provide high yields of alkylated products. Theoretical considerations suggest that the smaller size of the methyl groups in dimethyl malonate may offer a kinetic advantage due to reduced steric hindrance. However, without direct comparative experimental data, this remains a hypothesis.
Ultimately, the decision may be influenced by practical considerations such as the cost and availability of the starting materials, the boiling point of the ester for purification purposes, and the potential for side reactions like transesterification, which can be avoided by matching the alkoxide base to the ester's alkyl group. For most applications, both esters serve as excellent substrates for the malonic ester synthesis.
References
- 1. 108-59-8 CAS MSDS (Dimethyl malonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 4. Ch21: Malonic esters [chem.ucalgary.ca]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of Analytical Methods for Malonic Ester Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of malonic esters, crucial intermediates in pharmaceutical and chemical synthesis. We delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, presenting supporting data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the quantification of malonic esters depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for validated HPLC, GC-MS, and LC-MS/MS methods.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS (with derivatization) |
| Analyte | Malonic Acid | Diethyl Malonate | Malonic Acid |
| Linearity (R²) | ≥ 0.99[1] | > 0.995[2] | > 0.998 |
| Linear Range | Not Specified | 21-840 ng[2] | Nanomolar to millimolar concentrations[3] |
| Accuracy (% Recovery) | 54.72 - 99.70%[1] | within ± 2.4%[2] | 96.0%[4][5] |
| Precision (%RSD) | Not Specified | < 2% (repeatability)[6] | 3.2% - 4.4%[4][5] |
| Limit of Detection (LOD) | Not Specified | To be determined experimentally[2] | ~4.8 fmol[4][5] |
| Limit of Quantification (LOQ) | Not Specified | To be determined experimentally[2] | Not Specified |
Note: Data for HPLC and LC-MS/MS are for malonic acid, which can serve as a proxy for malonic ester analysis, often following a hydrolysis step or using similar chromatographic principles. The LC-MS/MS data cited involves a derivatization step to enhance sensitivity.
Experimental Workflows and Logical Relationships
A clear understanding of the analytical validation workflow is essential for ensuring robust and reliable methods. The following diagrams illustrate a typical validation workflow and the relationship between key validation parameters.
Experimental Protocols
Detailed methodologies for the validation of analytical methods are critical for reproducibility and regulatory compliance. The following are protocols for key validation experiments.
Linearity
Objective: To establish the relationship between the concentration of the analyte and the analytical signal, and to define the range over which this relationship is linear.
Procedure:
-
Prepare a stock solution of the malonic ester standard of a known concentration.
-
Create a series of at least five calibration standards by diluting the stock solution to different concentrations. This series should span the expected concentration range of the samples.[7][8]
-
Inject each calibration standard in triplicate.
-
Plot the mean analytical signal (e.g., peak area) against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).[9]
Acceptance Criteria:
-
A visual inspection of the plot should indicate a linear relationship.
-
The coefficient of determination (R²) should be ≥ 0.99.[8]
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with the malonic ester standard at a minimum of three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Prepare at least three replicate samples for each concentration level.
-
Analyze the spiked samples and calculate the concentration of the analyte using the calibration curve.
-
Express the accuracy as the percentage recovery of the known amount of added analyte.
Acceptance Criteria:
-
The mean percent recovery should typically be within 98.0% to 102.0%.[10]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six replicate samples of the malonic ester at 100% of the target concentration.
-
Analyze the samples under the same operating conditions over a short period by the same analyst using the same instrument.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from all conditions.
-
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should generally be not more than 2.0%.[10]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Procedure (based on Signal-to-Noise Ratio):
-
Prepare a series of diluted solutions of the malonic ester standard.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[1]
Procedure (based on the Standard Deviation of the Response and the Slope):
-
Prepare a series of blank samples and measure the response.
-
Calculate the standard deviation (σ) of the blank responses.
-
Determine the slope (S) of the calibration curve.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Acceptance Criteria:
-
The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
References
- 1. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. environics.com [environics.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. mastelf.com [mastelf.com]
- 9. Linearity Requirements | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
Alternative reagents to Dimethyl allylmalonate for allylation reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of an allyl group into a molecular framework is a cornerstone of modern organic synthesis, pivotal in the construction of complex natural products and pharmaceuticals. Dimethyl allylmalonate has traditionally been a widely used reagent for this purpose, serving as a stabilized carbon nucleophile in seminal reactions like the Tsuji-Trost allylation. However, the pursuit of greater efficiency, milder reaction conditions, and novel reactivity has spurred the development of a diverse array of alternative reagents and methodologies. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Performance Comparison of Allylation Reagents
The choice of an allylation reagent profoundly impacts the outcome of a reaction, influencing factors such as yield, stereoselectivity, and substrate scope. The following table summarizes quantitative data for several key alternative approaches to the classical use of this compound in allylation reactions.
| Allylation Method | Allyl Source | Nucleophile/Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Tsuji-Trost Allylation | Allyl acetate (B1210297) | Dimethyl malonate | Pd(PPh₃)₄ / t-BuOK | THF | 50 | 12 | ~90 | N/A | [1] |
| Iridium-Catalyzed AAA | Racemic Phenyl Vinyl Carbinol | Dimethyl malonate | [Ir(COD)Cl]₂ / Chiral Ligand / Zn(OTf)₂ | CH₂Cl₂ | RT | 24 | 92 | 98 | [2] |
| Palladium-Catalyzed Decarboxylative Allylation | Allyl β-ketoester | 4-tert-butylcyclohexanone derivative | Pd₂(dba)₃ / (S)-t-Bu-PHOX | Toluene | 20 | Varies | High | High | [3][4] |
| Zinc-Mediated Barbier-Type Reaction | Allyl bromide | Benzaldehyde | Zinc | Water | RT | 1 | 90 | N/A | [5] |
| Direct Allylic C-H Alkylation | Cyclohexene | Phenyl-substituted malonate | Pd(OAc)₂ / Ligand / Light | Varies | RT | Varies | Good | N/A | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the allylation methods compared above.
Tsuji-Trost Allylation with Dimethyl Malonate
This protocol describes a typical palladium-catalyzed allylation of dimethyl malonate with an allylic acetate.[1]
-
Reagents and Materials:
-
Dimethyl malonate (2.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Allylic acetate (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of t-BuOK in dry THF at 0 °C under an argon atmosphere, add dimethyl malonate dropwise over 5 minutes.
-
Allow the resulting yellow slurry to warm to 25 °C and stir for 10 minutes.
-
Add Pd(PPh₃)₄ in one portion.
-
Add a solution of the allylic acetate in THF dropwise over 10 minutes.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Iridium-Catalyzed Asymmetric Allylic Alkylation of a Racemic Allylic Alcohol
This procedure outlines the enantioselective allylation of a malonate using a racemic allylic alcohol as the allyl source, catalyzed by an iridium complex.[2]
-
Reagents and Materials:
-
Racemic allylic alcohol (e.g., phenyl vinyl carbinol) (1.0 eq)
-
Malonate (e.g., dimethyl malonate) (1.2 eq)
-
[Ir(COD)Cl]₂ (2.5 mol%)
-
Chiral (P, olefin) ligand (5.5 mol%)
-
Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) (10 mol%)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a glovebox, to a solution of [Ir(COD)Cl]₂ and the chiral ligand in DCM, add the racemic allylic alcohol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the malonate and Zn(OTf)₂ to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography.
-
Zinc-Mediated Barbier-Type Allylation
This protocol describes a green and efficient method for the allylation of an aldehyde with an allyl bromide in an aqueous medium.[5]
-
Reagents and Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Allyl bromide (2.0 eq)
-
Zinc powder (2.0 eq)
-
Water
-
-
Procedure:
-
To a vigorously stirred mixture of the aldehyde and allyl bromide in water, add zinc powder in one portion.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Pathways
Diagrams illustrating the catalytic cycles and reaction workflows provide a clearer understanding of the underlying chemical transformations.
Caption: Catalytic cycle of the Tsuji-Trost allylation.
Caption: Workflow for a Barbier-type allylation reaction.
Caption: General pathway for direct allylic C-H alkylation.
References
- 1. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 2. Enantioselective Ir-Catalyzed Allylic Alkylation of Racemic Allylic Alcohols with Malonates [organic-chemistry.org]
- 3. Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Performance of Palladium Catalysts in the Asymmetric Allylic Alkylation of Dimethyl Allylmalonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed asymmetric allylic alkylation (AAA) of pronucleophiles is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon bonds. A key benchmark for evaluating the efficacy of new chiral ligands and catalytic systems is the reaction between an allylic substrate and a soft carbon nucleophile, such as dimethyl malonate. This guide provides a comparative analysis of the performance of various palladium catalysts in the allylic alkylation of a common substrate, offering a valuable resource for catalyst selection and experimental design.
Performance Data of Selected Palladium Catalysts
The following table summarizes the performance of several well-regarded palladium catalyst systems in the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. This reaction is a standard model for comparing catalyst efficacy.
| Catalyst System (Precursor + Ligand) | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Temperature (°C) |
| [Pd(C3H5)Cl]2 + (S)-BINAP | High | up to 90 | Not Specified | Not Specified |
| Pd(OAc)2 + (R,R)-Trost Ligand | 84 | 98 | Not Specified | Not Specified |
| Pd2(dba)3 + PHOX Ligand | Not Specified | up to 96 | Not Specified | Not Specified |
| [Pd(C3H5)Cl]2 + Ferrocenylphosphinoimidazolidine Ligand | Quantitative | up to 77 | Not Specified | Not Specified |
Experimental Protocols
Below is a generalized experimental protocol for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. Specific conditions may vary based on the chosen ligand and palladium precursor.
Materials:
-
Palladium precursor (e.g., [Pd(C3H5)Cl]2, Pd(OAc)2, Pd2(dba)3)
-
Chiral ligand (e.g., (S)-BINAP, (R,R)-Trost Ligand, PHOX derivative)
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), Sodium Hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the palladium precursor and the chiral ligand are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for a specified time to allow for the in situ formation of the active catalyst.
-
Nucleophile Preparation: In a separate flame-dried Schlenk flask under an inert atmosphere, dimethyl malonate is dissolved in the anhydrous solvent. The base is then added portion-wise at a controlled temperature (e.g., 0 °C) to generate the malonate anion.
-
Reaction Execution: The solution of the allylic substrate (1,3-diphenyl-2-propenyl acetate) is added to the catalyst mixture. Subsequently, the freshly prepared nucleophile solution is transferred to the reaction mixture via cannula.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine completion.
-
Work-up and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired allylated product.
-
Analysis: The yield of the purified product is determined, and the enantiomeric excess is measured using chiral HPLC analysis.
Visualizing the Process
To better understand the experimental sequence and the key components involved in this catalytic reaction, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General catalytic cycle for the Tsuji-Trost reaction.
A Comparative Guide to the Kinetic Studies of Dimethyl Allylmalonate Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The alkylation of dimethyl allylmalonate is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal in the creation of complex molecular architectures. Understanding the kinetics of this reaction is paramount for optimizing reaction conditions, maximizing yields, and ensuring the efficient production of target molecules in pharmaceutical and materials science research. This guide provides a comparative analysis of the factors influencing the kinetics of this compound alkylation, supported by generalized experimental data and detailed protocols for kinetic analysis.
The alkylation of malonic esters, including this compound, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction rate is dependent on the concentrations of both the malonate enolate and the alkylating agent. The general scheme involves the deprotonation of this compound by a base to form a resonance-stabilized enolate, which then acts as a nucleophile to attack an electrophilic carbon, displacing a leaving group.
Comparative Kinetic Data
While specific kinetic data for the alkylation of this compound is not extensively available in the public domain, we can infer comparative rates based on established principles of SN2 reactions and studies on similar malonic ester alkylations. The following table summarizes the expected qualitative effects of various reaction parameters on the reaction rate.
| Parameter | Alternative 1 | Alternative 2 | Alternative 3 | Expected Kinetic Outcome |
| Alkylating Agent | Allyl Iodide | Allyl Bromide | Allyl Chloride | Rate: Allyl Iodide > Allyl Bromide > Allyl Chloride. This trend is due to the leaving group ability (I⁻ > Br⁻ > Cl⁻) in polar aprotic solvents. |
| Base | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) | Potassium Carbonate (K₂CO₃) | Rate: NaH > NaOEt > K₂CO₃. Stronger bases lead to a higher concentration of the nucleophilic enolate, thus increasing the reaction rate. |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Acetonitrile (CH₃CN) | Polar aprotic solvents like DMF and Acetonitrile generally lead to faster SN2 reactions compared to less polar solvents like THF by better solvating the counter-ion of the enolate. |
| Temperature | 25°C | 50°C | 75°C | Increasing the temperature will increase the reaction rate as per the Arrhenius equation. However, it may also lead to side reactions. |
Experimental Protocols
General Protocol for the Alkylation of this compound
This protocol describes a general procedure for the alkylation of this compound with an allyl halide.
Materials:
-
This compound
-
Allyl bromide (or other allyl halide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the enolate.
-
Add the allyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica (B1680970) gel.
Protocol for a Kinetic Study of the Alkylation Reaction
This protocol outlines a method for determining the rate constant of the alkylation reaction using in-situ infrared (IR) spectroscopy.
Materials and Equipment:
-
Reactants and solvent as described in the general protocol.
-
An in-situ IR spectrometer with a probe suitable for reaction monitoring.
-
A thermostated reaction vessel.
Procedure:
-
Set up the reaction in the thermostated vessel connected to the in-situ IR spectrometer.
-
Record a background IR spectrum of the solvent (anhydrous DMF).
-
Add the this compound and the base (sodium hydride) to the solvent and record the spectrum of the enolate. Identify a characteristic absorption band for the enolate.
-
Initiate the reaction by adding a known concentration of the allyl bromide at a constant temperature.
-
Continuously record IR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the characteristic absorption band of the malonate enolate and/or the appearance of a characteristic band for the product, dimethyl diallylmalonate.
-
Plot the concentration of the reactant or product as a function of time.
-
From this data, determine the initial reaction rate and the rate constant by applying the appropriate integrated rate law for a second-order reaction.
Visualizations
Reaction Pathway for this compound Alkylation
Caption: Reaction pathway for this compound alkylation.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis.
A Comparative Analysis of Base Selection for the Deprotonation of Dimethyl Allylmalonate
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate base for the deprotonation of active methylene (B1212753) compounds like dimethyl allylmalonate is a critical step that dictates reaction efficiency, yield, and selectivity. This guide provides an objective comparison of common bases used for this purpose, supported by experimental data and detailed protocols.
The acidity of the α-protons of this compound (pKa ≈ 13 in DMSO) allows for deprotonation by a variety of bases to form a resonance-stabilized enolate. This enolate is a key intermediate for subsequent C-C bond formation through reactions such as alkylation. The choice of base influences not only the rate and completion of the deprotonation but also potential side reactions. This guide compares the performance of several common bases: Sodium Hydride (NaH), Potassium Carbonate (K2CO3), Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (KOtBu), and Lithium Diisopropylamide (LDA).
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the alkylation of malonic esters using different bases. While a direct comparative study for this compound is not available in the literature, these examples with closely related substrates provide valuable insights into the relative effectiveness of each base.
| Base | Substrate | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Sodium Hydride (NaH) | Organic Substrate | DMF | Room Temp | 0.17 | 65-98 | [1] |
| Potassium Carbonate (K2CO3) | Diethyl Malonate | Acetonitrile (B52724) | 65 | 8 | 85.2 | [2] |
| Sodium Ethoxide (NaOEt) | Diethyl Malonate | Ethanol (B145695) | Reflux | 2-3 | High | [3] |
| Potassium tert-Butoxide (KOtBu) | Terminal Alkyne | DMSO / THF | Room Temp | 1-21 | 62-95 | [4] |
| Lithium Diisopropylamide (LDA) | Ester | THF | -78 to Room Temp | - | High | [5] |
Experimental Protocols
Detailed methodologies for the deprotonation of this compound using the selected bases are provided below. These are generalized protocols that may require optimization for specific applications.
Protocol 1: Deprotonation using Sodium Hydride (NaH)
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), a flame-dried round-bottom flask is charged with sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). The mineral oil is removed by washing with anhydrous hexane (B92381) (3 x 5 mL), with the solvent being carefully decanted after each wash.[6] Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is then added to the flask.
-
Addition of Substrate: The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension of NaH.
-
Deprotonation: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional hour. The completion of deprotonation is indicated by the cessation of hydrogen gas evolution.
-
Subsequent Reaction: The resulting enolate solution is ready for the addition of an electrophile (e.g., an alkyl halide) for subsequent functionalization.
Protocol 2: Deprotonation using Potassium Carbonate (K2CO3)
-
Preparation: To a round-bottom flask is added this compound (1.0 equivalent), anhydrous potassium carbonate (2.0-3.0 equivalents), and a suitable solvent such as acetonitrile or acetone.[2] For enhanced reactivity, a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can be added.[7]
-
Reaction: The mixture is stirred vigorously and heated to reflux.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.
Protocol 3: Deprotonation using Sodium Ethoxide (NaOEt)
-
Preparation of NaOEt: In a flame-dried round-bottom flask under an inert atmosphere, sodium metal (1.1 equivalents) is carefully added in small pieces to absolute ethanol. The reaction is exothermic and produces hydrogen gas.[3]
-
Formation of Enolate: Once all the sodium has reacted to form sodium ethoxide, the solution is cooled to room temperature. This compound (1.0 equivalent) is then added dropwise with continuous stirring.
-
Subsequent Reaction: The resulting solution of the sodium enolate is then ready for the addition of an electrophile. To prevent transesterification, it is crucial that the alcohol solvent matches the ester group of the malonate (i.e., methanol (B129727) for dimethyl malonate, though ethanol is often used with care).[3]
Protocol 4: Deprotonation using Potassium tert-Butoxide (KOtBu)
-
Preparation: A flame-dried round-bottom flask is charged with this compound (1.0 equivalent) and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere.[4]
-
Deprotonation: The solution is stirred at room temperature, and solid potassium tert-butoxide (1.1 equivalents) is added in one portion. A slight exotherm may be observed.
-
Reaction: The mixture is stirred for 30-60 minutes at room temperature to ensure complete formation of the potassium enolate.
-
Further Steps: The enolate solution can then be used in subsequent reactions with electrophiles.
Protocol 5: Deprotonation using Lithium Diisopropylamide (LDA)
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). To this solution, n-butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Formation of Enolate: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature.
-
Subsequent Reaction: The electrophile is then added to the enolate solution at -78 °C, and the reaction is allowed to slowly warm to room temperature. This procedure is particularly useful for achieving kinetic control of the enolization.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental chemical transformation.
References
Safety Operating Guide
Proper Disposal of Dimethyl Allylmalonate: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like dimethyl allylmalonate are paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Avoid inhalation of vapor or mist.[1][4]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as a chemical waste product, which must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and kept closed when not in use.[1][3]
-
Do not mix this compound with other waste materials unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution.
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[2][4][5]
-
Incompatible materials include strong oxidizing agents, acids, and bases.[4][5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide them with accurate information about the waste material and its quantity.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][6]
-
Collect the absorbed material into a suitable container for disposal.[1][6]
-
Clean the spill area thoroughly.
-
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.
| Property | Value |
| Boiling Point | 207 °C / 404.6 °F[2] |
| Flash Point | 93 °C / 199.4 °F (closed cup) |
| Density | 1.071 g/mL at 25 °C |
| Melting Point | < -80 °C / -112 °F[2][7] |
| Storage Class | 10 - Combustible liquids |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Allylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the proper handling and disposal of Dimethyl allylmalonate (CAS No. 40637-56-7). Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.
I. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C8H12O4 | [1] |
| Molecular Weight | Not Specified | |
| Appearance | Colorless liquid | [2] |
| Odor | No information available | [2] |
| Boiling Point | 207 °C / 771 mmHg (lit.) | [1] |
| Melting Point | < -80 °C / -112 °F | [2] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [1] |
| Density | 1.071 g/mL at 25 °C (lit.) | [1] |
| Water Solubility | No information available |
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin contact, eye damage, and respiratory irritation.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. Chemical safety goggles and a face shield should be worn where there is a potential for splashing.[3] | Protects against eye irritation or serious eye damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected prior to use and disposed of properly after contact with the chemical.[5][6] | Prevents skin irritation and absorption through the skin.[7] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) if working in a poorly ventilated area or if mists or vapors are generated.[1] | Protects against respiratory tract irritation.[7] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. In cases of significant exposure risk, a chemical-resistant suit may be necessary.[8] | Prevents contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes are required. For larger scale operations, chemical-resistant boots are recommended.[9] | Protects feet from spills. |
III. Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Ensure safety showers and eyewash stations are readily accessible.[9]
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid inhalation of vapor or mist.[7]
-
Keep away from sources of ignition as it is a combustible liquid.[7]
-
Use personal protective equipment as specified in Section II.
3. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Store in a combustible liquid storage cabinet. The storage class is 10 - Combustible liquids.[1]
IV. Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2] |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
| Spill | Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[10] Ensure adequate ventilation and wear appropriate PPE during cleanup.[7] |
V. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7] All disposal practices must be in accordance with federal, state, and local regulations.[7] Contact a licensed professional waste disposal service to dispose of this material.[7]
-
Container Disposal: Dispose of as unused product.[7] Do not reuse empty containers.
VI. Handling Workflow Diagram
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. 烯丙基丙二酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. americanchemistry.com [americanchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


